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Uzarigenin digitaloside

Cat. No.: B11938136
M. Wt: 534.7 g/mol
InChI Key: VPUNMTHWNSJUOG-UHFFFAOYSA-N
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Description

Acoschimperoside N has been reported in Thevetia neriifolia, Nerium oleander, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O8 B11938136 Uzarigenin digitaloside

Properties

IUPAC Name

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNMTHWNSJUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871644
Record name 3-[(6-Deoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

uzarigenin digitaloside natural source and isolation methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Uzarigenin Digitaloside: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a cardiac glycoside with significant pharmacological interest. It details its primary natural sources, outlines established isolation and purification methodologies, presents quantitative data, and illustrates key concepts through diagrams.

Natural Sources of Uzarigenin and its Glycosides

Uzarigenin and its glycosides are predominantly found in various plant species, most notably within the Apocynaceae family. The primary and most commercially recognized source is the roots of Xysmalobium undulatum, commonly known as Uzara.[1][2][3][4]

Other reported natural sources for uzarigenin and its related glycosides include:

  • Gomphocarpus sinaicus [5]

  • Erysimum inconspicuum [5]

  • Thevetia neriifolia (reports of Acoschimperoside N, a synonym for this compound)[6]

  • Nerium oleander (reports of Acoschimperoside N)[6]

  • Asclepias (Milkweed) species : This genus is a rich source of various cardiac glycosides, and some species may contain uzarigenin derivatives.[7][8][9]

  • Calotropis gigantea : Contains a variety of cardiac glycosides, and methods for their extraction are well-documented.[10]

Quantitative Data

The concentration of uzarigenin glycosides can vary significantly depending on the plant source, geographical location, and harvesting time. The following tables summarize available quantitative data.

Table 1: Uzarin Content in Xysmalobium undulatum Roots

ParameterValueReference
Uzarin Content (Dry Weight)17.8 - 139.9 mg/g[2]
Crude Aqueous Extract Yield30% of plant material[11]
Uzarin Concentration in Aqueous Extract226.4 µg/mg[11]

Table 2: Total Cardiac Glycoside Content from Calotropis gigantea Extraction

ParameterValueReference
Total Glycoside Content in Final Extract>70%[10]

Experimental Protocols for Isolation and Purification

The isolation of this compound follows a general procedure for cardiac glycosides, involving extraction, partitioning, and chromatographic purification.

General Extraction Protocol

This protocol is a generalized method based on common techniques for cardiac glycoside extraction.[10][12][13][14]

  • Preparation of Plant Material : The dried and powdered plant material (e.g., roots of Xysmalobium undulatum) is used for extraction.

  • Solvent Extraction :

    • Maceration : The plant powder is soaked in an appropriate solvent (e.g., methanol, ethanol, or an aqueous-alcoholic mixture) at room temperature for several days with periodic stirring.[13]

    • Soxhlet Extraction : Continuous extraction with a hot solvent is performed using a Soxhlet apparatus for several hours until the extraction is complete (indicated by a colorless solvent).[13]

    • Ultrasonication : The plant material is suspended in the solvent and subjected to ultrasonic waves to enhance the extraction efficiency by disrupting cell walls.[11][13]

  • Concentration : The combined extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification Protocol

The crude extract is a complex mixture of compounds and requires further purification.

  • Liquid-Liquid Partitioning :

    • The crude extract is suspended in water.

    • This aqueous suspension is then partitioned with a series of immiscible, weakly polar organic solvents (e.g., n-hexane, petroleum ether, dichloromethane, ethyl acetate, or chloroform).[10] This step removes non-polar compounds. The cardiac glycosides typically remain in the aqueous or more polar organic layer, depending on their polarity.

  • Column Chromatography :

    • The fraction containing the cardiac glycosides is subjected to column chromatography for separation.[2][10]

    • Adsorbents : Silica gel, reversed-phase silica gel, or macroporous resin can be used as the stationary phase.[10]

    • Elution : A gradient of solvents with increasing polarity is typically used for elution. For example, a gradient of n-hexane, ethyl acetate, and acetone can be employed.[2]

    • Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the desired compound.[2]

  • High-Performance Liquid Chromatography (HPLC) :

    • For final purification to obtain a high-purity compound, the fractions from column chromatography are subjected to preparative HPLC.[13][14]

Visualization of Key Processes

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides, including this compound, exert their primary therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump in cell membranes, particularly in cardiac muscle cells.[7][13][14]

Signaling_Pathway cluster_cell Cell Membrane NaK_ATPase Na+/K+-ATPase Increased_Intracellular_Na Increased Intracellular Na+ NaK_ATPase->Increased_Intracellular_Na Reduced Na+ Efflux Uzarigenin_Digitaloside This compound Inhibition Inhibition Uzarigenin_Digitaloside->Inhibition Inhibition->NaK_ATPase NCX Na+/Ca2+ Exchanger (Reduced Activity) Increased_Intracellular_Na->NCX Increased_Intracellular_Ca Increased Intracellular Ca2+ NCX->Increased_Intracellular_Ca Reduced Ca2+ Efflux Increased_Contraction Increased Cardiac Contraction Increased_Intracellular_Ca->Increased_Contraction

Caption: Signaling pathway of this compound.

Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Isolation_Workflow Start Plant Material (e.g., Xysmalobium undulatum roots) Grinding Drying and Grinding Start->Grinding Extraction Solvent Extraction (Maceration, Soxhlet, or Sonication) Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (Water vs. Organic Solvent) Concentration->Partitioning Column_Chromatography Column Chromatography (Silica Gel, etc.) Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC End Pure this compound HPLC->End

Caption: Experimental workflow for isolation.

References

The Structural Elucidation of Uzarigenin Digitaloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside, a cardenolide glycoside, is a naturally occurring compound found in various plant species, including Thevetia neriifolia and Cerbera manghas.[1] As a member of the cardiac glycoside family, it shares the characteristic steroid nucleus and a lactone ring, coupled with a sugar moiety. These compounds are of significant interest to researchers due to their potent biological activities, primarily their interaction with the Na+/K+-ATPase pump, which has implications for cardiovascular diseases and, more recently, for anticancer research. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the necessary experimental protocols and data interpretation.

Chemical Structure and Properties

This compound, also known as 17β-neriifolin or acoschimperoside N, is comprised of the aglycone uzarigenin linked to a digitalose sugar molecule. The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₀H₄₆O₈
Molecular Weight 534.68 g/mol
Exact Mass 534.3196 g/mol
IUPAC Name (3β,5α)-3-[(6-Deoxy-3-O-methyl-β-D-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
Synonyms 17β-Neriifolin, Acoschimperoside N

Structural Elucidation Workflow

The elucidation of the chemical structure of this compound follows a systematic workflow, beginning with isolation and purification from its natural source, followed by spectroscopic analysis to determine its connectivity and stereochemistry.

cluster_spectroscopy Spectroscopic Techniques A Plant Material (e.g., Thevetia neriifolia seeds) B Extraction A->B Solvent Extraction C Chromatographic Purification (TLC, Column Chromatography) B->C Crude Extract D Purity Assessment (HPLC) C->D Fractions E Spectroscopic Analysis D->E Pure Compound F Structure Determination E->F MS Mass Spectrometry (MS) NMR NMR Spectroscopy (1H, 13C, 2D) MS->F Molecular Weight & Fragmentation NMR->F Connectivity & Stereochemistry

Caption: General workflow for the isolation and structural elucidation of this compound.

Experimental Protocols

Isolation and Purification of this compound from Thevetia neriifolia Seeds

This protocol describes a general procedure for the extraction and isolation of cardiac glycosides from Thevetia neriifolia seeds.

1. Plant Material Preparation:

  • Air-dry the seeds of Thevetia neriifolia at room temperature.

  • Grind the dried seeds into a fine powder using a mechanical grinder.

2. Extraction:

  • Defat the powdered seeds by extraction with petroleum ether in a Soxhlet apparatus for 24 hours.

  • Air-dry the defatted powder to remove residual solvent.

  • Macerate the defatted powder with methanol at room temperature for 72 hours with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Fractionation:

  • Suspend the crude methanolic extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Monitor the fractions for the presence of cardiac glycosides using thin-layer chromatography (TLC).

4. Chromatographic Purification:

  • Subject the cardiac glycoside-rich fraction (typically the ethyl acetate or chloroform fraction) to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Collect the fractions and monitor them by TLC. Combine fractions containing the compound of interest.

  • Perform further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The ¹H NMR spectrum will reveal the proton environment, including chemical shifts, multiplicities, and coupling constants, which are crucial for determining the relative stereochemistry.

  • The ¹³C NMR spectrum provides information on the number and types of carbon atoms.

  • 2D NMR experiments are essential for establishing the connectivity between protons and carbons, thus assembling the molecular structure.

2. Mass Spectrometry (MS):

  • Analyze the purified compound using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • The high-resolution mass spectrum will provide the accurate mass of the molecular ion, allowing for the determination of the molecular formula.

  • Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable information about the structure of the aglycone and the sugar moiety, as well as their linkage.

Data Presentation

Table 1: Expected Key NMR Signals for this compound

MoietyAtomExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
Aglycone (Uzarigenin) H-3~3.5-4.0 (m)~70-80
H-18 (CH₃)~0.8-1.0 (s)~15-20
H-19 (CH₃)~0.9-1.1 (s)~10-15
H-21 (lactone)~4.8-5.0 (d)~70-75
H-22 (lactone)~5.8-6.0 (s)~110-120
C-13-~45-55
C-14-~80-90
C-17-~45-55
C-20 (lactone)-~170-180
C-23 (lactone C=O)-~170-180
Sugar (Digitalose) H-1' (anomeric)~4.5-5.0 (d)~95-105
H-6' (CH₃)~1.2-1.4 (d)~15-20
OCH₃~3.4-3.6 (s)~55-60

Mass Spectrometry Data

High-resolution mass spectrometry of neriifolin, a stereoisomer of this compound, has identified a molecular ion at m/z 535.3259 [M+H]⁺, which corresponds to the molecular formula C₃₀H₄₇O₈⁺.[2]

Figure 2: Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in MS/MS experiments is expected to proceed through the cleavage of the glycosidic bond, leading to the loss of the digitalose sugar moiety.

Parent This compound [M+H]+ m/z 535 Aglycone Uzarigenin [M+H - Digitalose]+ m/z 375 Parent->Aglycone Loss of Digitalose Sugar Digitalose [C7H14O4+H]+ m/z 163 Parent->Sugar Fragment1 Fragment from Aglycone (e.g., loss of H2O) m/z 357 Aglycone->Fragment1 Dehydration Fragment2 Fragment from Aglycone (e.g., loss of butenolide ring) Further fragmentation Aglycone->Fragment2 Ring Cleavage

Caption: Predicted fragmentation pathway for this compound in positive ion ESI-MS/MS.

Biological Activity and Signaling Pathway

Cardiac glycosides, including this compound, are known to inhibit the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca²⁺ exchanger, leading to an increase in intracellular calcium. This cascade of events is the basis for the cardiotonic effects of these compounds. More recently, it has been discovered that the Na+/K+-ATPase also acts as a signal transducer, and its interaction with cardiac glycosides can trigger various downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and apoptosis. This has led to the investigation of cardiac glycosides as potential anticancer agents.

CG Uzarigenin Digitaloside NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Src Src Kinase NKA->Src Activation NCX Na+/Ca2+ Exchanger Na_in->NCX Altered Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contractility ↑ Cardiac Contractility Ca_in->Contractility EGFR EGFR Src->EGFR Transactivation PI3K PI3K Src->PI3K Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation ↓ Proliferation ERK->Proliferation Apoptosis ↑ Apoptosis ERK->Apoptosis Akt Akt PI3K->Akt Akt->Proliferation Akt->Apoptosis Inhibition

Caption: Signaling pathways modulated by this compound through Na+/K+-ATPase interaction.

Conclusion

The structural elucidation of this compound relies on a combination of classical phytochemical isolation techniques and modern spectroscopic methods. While detailed, publicly available spectral data for this specific compound is limited, this guide provides a comprehensive framework for its isolation, characterization, and the interpretation of its spectroscopic data based on the analysis of related cardiac glycosides. The understanding of its structure is paramount for the exploration of its biological activities and potential therapeutic applications, particularly in the context of its interaction with the Na+/K+-ATPase and associated signaling pathways. Further research to fully characterize this and other cardiac glycosides will undoubtedly open new avenues for drug discovery and development.

References

Unveiling the Anticancer Potential of Uzarigenin and its Digitaloside Derivative: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro anticancer activity of uzarigenin, a cardenolide natural product. While the primary focus of available research is on the aglycone form, uzarigenin, this paper will also discuss the potential implications for its digitaloside glycoside. This document synthesizes the current understanding of its cytotoxic effects against various cancer cell lines, details the experimental methodologies employed in these seminal studies, and explores the putative signaling pathways involved in its mechanism of action. All quantitative data is presented in standardized tables for clarity, and key cellular processes are visualized through detailed diagrams to facilitate a deeper understanding of the compound's therapeutic potential.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have a long history in the treatment of cardiovascular ailments. More recently, their potent cytotoxic properties have garnered significant interest in the field of oncology. Uzarigenin, a cardenolide isolated from various plant species, has emerged as a promising candidate for anticancer drug development. This guide focuses on the existing in-vitro evidence of uzarigenin's anticancer activity and provides the technical details necessary for researchers to build upon this foundational knowledge. It is important to note that while this guide also considers uzarigenin digitaloside, there is a conspicuous absence of direct research on this specific glycoside in the current scientific literature. Therefore, the data and discussions will primarily revolve around the aglycone, with inferences made about the potential role of the digitaloside moiety.

Quantitative Assessment of In-Vitro Anticancer Activity

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in-vitro. The antiproliferative activity of uzarigenin has been evaluated against a panel of human cancer cell lines.

Table 1: IC50 Values of Uzarigenin Against Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
PC3Prostate Carcinoma0.3[1][2]
HeLaCervical Cancer3.0[1][2]
Calu-1Lung Carcinoma8.0[1][2]
MCF-7Breast Adenocarcinoma6.0[1][2]
U251MGGlioblastoma6.0[1][2]
A549Lung AdenocarcinomaActivity Reported

Note: Specific IC50 value for A549 was not available in the reviewed literature, though anticancer activity was reported.

Experimental Protocols

The following sections detail the methodologies that have been instrumental in determining the in-vitro anticancer activity of uzarigenin.

Cell Culture and Maintenance

Human cancer cell lines, including PC3, HeLa, Calu-1, MCF-7, and U251MG, were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[1][2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assay (MTT Assay)

The cytotoxic effect of uzarigenin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of Uzarigenin B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

MTT Assay Workflow for Cytotoxicity Assessment.

Protocol Details:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of uzarigenin.

  • Incubation: The plates were incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours, allowing the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection assay is commonly employed. While specific studies detailing this for uzarigenin are not available, a standard protocol is provided below.

Experimental Workflow:

cluster_workflow Apoptosis Assay Workflow A Treat cells with Uzarigenin at IC50 concentration B Incubate for a defined period (e.g., 24h) A->B C Harvest cells (including supernatant) B->C D Wash with PBS C->D E Resuspend in Annexin V binding buffer D->E F Stain with Annexin V-FITC and Propidium Iodide E->F G Incubate in the dark F->G H Analyze by flow cytometry G->H

Apoptosis Detection by Flow Cytometry.

Protocol Details:

  • Cell Treatment: Cancer cells are treated with uzarigenin at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected to ensure the inclusion of apoptotic bodies.

  • Staining: The cells are washed and then stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and Propidium Iodide (PI), which stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Putative Signaling Pathways

The precise signaling pathways modulated by uzarigenin in cancer cells have not been fully elucidated. However, based on the well-established mechanism of action for cardiac glycosides, a putative pathway can be proposed. The primary target of cardiac glycosides is the Na+/K+-ATPase ion pump.

Inhibition of the Na+/K+-ATPase by uzarigenin leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion homeostasis triggers a cascade of downstream signaling events.

cluster_pathway Putative Signaling Pathway of Uzarigenin Uzarigenin Uzarigenin NaK_ATPase Na+/K+-ATPase Uzarigenin->NaK_ATPase Inhibition Intra_Na ↑ Intracellular Na+ Intra_Ca ↑ Intracellular Ca2+ Intra_Na->Intra_Ca Src Src Kinase Intra_Ca->Src EGFR EGFR Src->EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Apoptosis Apoptosis Ras_Raf_MEK_ERK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ras_Raf_MEK_ERK->Cell_Cycle_Arrest PI3K_Akt->Apoptosis Inhibition of anti-apoptotic proteins (e.g., Bcl-2)

Proposed Mechanism of Uzarigenin-Induced Apoptosis.

This signaling cascade often involves the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). Downstream of EGFR, major cell signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways are modulated, ultimately leading to the induction of apoptosis and cell cycle arrest.

The Role of the Digitaloside Moiety

The addition of a sugar moiety, such as digitalose, to form this compound can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule. Generally, glycosylation can:

  • Increase water solubility: This can affect drug formulation and bioavailability.

  • Alter binding affinity: The sugar portion can interact with the Na+/K+-ATPase, potentially modifying the potency of the compound.

  • Influence cellular uptake and efflux: Glycosylation can affect how the compound is transported across the cell membrane.

Without direct experimental data, the precise effect of the digitaloside on uzarigenin's anticancer activity remains speculative. Further research is imperative to synthesize and evaluate this compound to understand the structure-activity relationship fully.

Conclusion and Future Directions

The available in-vitro data strongly suggest that uzarigenin possesses potent antiproliferative activity against a range of human cancer cell lines. The proposed mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, aligns with the known pharmacology of cardiac glycosides. However, a significant knowledge gap exists concerning the anticancer properties of its digitaloside derivative.

Future research should be directed towards:

  • Synthesis and isolation of this compound: To enable direct evaluation of its anticancer activity.

  • Head-to-head comparison: In-vitro studies comparing the cytotoxicity of uzarigenin and this compound against a broader panel of cancer cell lines.

  • Mechanistic studies: Detailed investigation into the specific signaling pathways modulated by both compounds to confirm the proposed mechanism and identify potential new targets.

  • In-vivo studies: Evaluation of the antitumor efficacy and toxicity of these compounds in preclinical animal models.

A thorough understanding of the structure-activity relationships and the molecular mechanisms of uzarigenin and its glycosides will be pivotal in harnessing their full therapeutic potential in the fight against cancer.

References

Uzarigenin Digitaloside: A Comprehensive Review of Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside, a cardenolide glycoside, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the cardiac glycoside family, its primary mechanism of action is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, a critical enzyme for maintaining cellular ion homeostasis.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, a key event underlying both the cardiotonic and potential anticancer effects of this class of compounds. This in-depth technical guide provides a comprehensive literature review of the preclinical research on uzarigenin and its digitaloside, with a focus on its antiproliferative activities, experimental methodologies, and implicated signaling pathways.

Quantitative Data

The antiproliferative activity of uzarigenin has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its cytotoxic potential.

Cell LineCancer TypeIC50 (µM)
PC3Prostate Carcinoma0.3
HeLaCervical Cancer3.0
Calu-1Lung Carcinoma8.0
MCF-7Breast Cancer6.0
U251MGGlioblastoma6.0
Data from Hosseini SH, et al. J Nat Prod. 2019.[3][4]

Experimental Protocols

The following section details the methodologies employed in key experiments to elucidate the biological activity of uzarigenin and related cardenolides.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of uzarigenin, as reported by Hosseini et al. (2019), was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Human cancer cell lines (PC3, HeLa, Calu-1, MCF-7, and U251MG) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of uzarigenin for 72 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Na+/K+-ATPase Inhibition Assay

The primary molecular target of cardenolides is the Na+/K+-ATPase pump. The following is a general protocol for assessing the inhibitory activity of a compound on this enzyme.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. A decrease in Pi production in the presence of the test compound indicates inhibition of the enzyme.

Protocol:

  • Enzyme Preparation: A purified preparation of Na+/K+-ATPase is obtained, typically from a tissue source rich in the enzyme, such as porcine cerebral cortex.

  • Reaction Mixture: The reaction is carried out in a buffer containing ATP, MgCl₂, NaCl, and KCl.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound).

  • Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and allowed to proceed for a defined time at 37°C. The reaction is then stopped by the addition of a quenching agent.

  • Phosphate Detection: The amount of liberated inorganic phosphate is determined colorimetrically using a reagent such as malachite green.

  • Data Analysis: The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the enzyme activity (IC50).

Apoptosis Detection by Western Blot

Western blotting is a key technique to investigate the induction of apoptosis by analyzing the expression and cleavage of apoptosis-related proteins.[5][6][7]

Protocol:

  • Cell Lysis: Cancer cells are treated with the test compound for a specified duration. Following treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members).

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to determine changes in their expression or cleavage, indicating the activation of apoptotic pathways.

Signaling Pathways

The anticancer effects of cardenolides, including likely this compound, are mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Inhibition of Na+/K+-ATPase and Downstream Effects

The foundational event in the mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump. This leads to a cascade of downstream effects that contribute to its cytotoxic activity.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Uzarigenin_digitaloside Uzarigenin digitaloside NaK_ATPase Na+/K+-ATPase Uzarigenin_digitaloside->NaK_ATPase Inhibits Na_ion Intracellular Na+ (Increased) NaK_ATPase->Na_ion Leads to Na_Ca_exchanger Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ (Increased) Na_Ca_exchanger->Ca_ion Leads to Na_ion->Na_Ca_exchanger Alters gradient Apoptosis Apoptosis Ca_ion->Apoptosis Triggers

Caption: Inhibition of Na+/K+-ATPase by this compound.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Cardiac glycosides have been shown to inhibit this pathway.

Cardiac_Glycosides Cardiac Glycosides (e.g., this compound) TRADD TRADD Cardiac_Glycosides->TRADD Blocks Recruitment TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR TNFR->TRADD Recruits IKK_Complex IKK Complex TRADD->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates & Degrades NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Pro-survival & Inflammatory Genes Nucleus->Gene_Expression Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Impact on PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are crucial for cell proliferation and survival. While direct evidence for uzarigenin is still emerging, cardiac glycosides are known to modulate these pathways, often leading to the induction of apoptosis.

cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway Cardiac_Glycosides Cardiac Glycosides (e.g., this compound) PI3K PI3K Cardiac_Glycosides->PI3K Inhibits Ras Ras Cardiac_Glycosides->Ras Modulates Akt Akt PI3K->Akt Activates Cell_Survival_P Cell Survival Akt->Cell_Survival_P Promotes Apoptosis_Node Apoptosis Akt->Apoptosis_Node Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Promotes ERK->Apoptosis_Node Can induce

Caption: Modulation of PI3K/Akt and MAPK/ERK pathways.

Conclusion

Uzarigenin and its digitaloside derivative exhibit significant antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action is attributed to the inhibition of the Na+/K+-ATPase pump, which subsequently influences intracellular ion concentrations and modulates key signaling pathways, including NF-κB, PI3K/Akt, and MAPK/ERK, ultimately leading to apoptosis. The data presented in this review underscore the potential of this compound as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its detailed molecular mechanisms and to evaluate its efficacy and safety in in vivo models.

References

A Historical Perspective on the Discovery of Uzarigenin and its Glycosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of uzarigenin and its primary glycoside, uzarin, is a fascinating journey from traditional African medicine to early 20th-century European phytochemical investigation. This technical guide provides a detailed historical perspective on the discovery, isolation, and initial characterization of these compounds from the South African plant Xysmalobium undulatum, commonly known as Uzara. The focus is on the pioneering work that laid the foundation for understanding this unique class of cardiac glycosides.

The Genesis of a Discovery: From Folk Medicine to European Laboratories

The use of Xysmalobium undulatum root in traditional medicine by the indigenous peoples of Southern Africa for conditions such as diarrhea and cramps predates its introduction to Western science. The journey of Uzara to Europe was initiated in the early 20th century by a former German soldier, Wilhelm Heinrich Adolph Hopf, who had spent time in South Africa.[1] Intrigued by its reported therapeutic effects, Hopf was instrumental in bringing Uzara to the attention of the scientific community in Germany.

The primary academic investigation into the chemical constituents of the Uzara root was undertaken at the University of Marburg.[1][2] This research, conducted in the 1920s, marked the beginning of the scientific inquiry into the plant's active principles.

The Pioneering Research of Windaus and Haack

The seminal work on the isolation and characterization of the primary active compounds from Uzara root was published in 1929 in the Berichte der deutschen chemischen Gesellschaft by Professor Adolf Windaus and his colleague, Haack. Their research led to the isolation of a crystalline glycoside which they named uzarin , and its aglycone, which they termed uzarigenin .

Initial Isolation and Characterization of Uzarin

Experimental Protocols: A Reconstruction of Early 20th-Century Glycoside Isolation

The isolation of uzarin from Xysmalobium undulatum root would have followed a multi-step process common in natural product chemistry of that period.

dot

Caption: Reconstructed workflow for the isolation of uzarin in the early 20th century.

Methodology Details:

  • Extraction: The dried and powdered roots of Xysmalobium undulatum would have been subjected to exhaustive extraction with a polar solvent like ethanol or methanol. This process would have been carried out at room temperature or with gentle heating over an extended period to ensure the efficient leaching of the glycosides.

  • Purification:

    • Lead Acetate Treatment: A common step in that era was the addition of a lead acetate solution to the crude extract. This would precipitate tannins, gums, and other phenolic compounds, which could then be removed by filtration.

    • Solvent Partitioning: The resulting filtrate would then be concentrated and partitioned between an immiscible aqueous layer and an organic solvent, likely chloroform. The cardiac glycosides would preferentially partition into the organic phase.

    • Crystallization: The chloroform fraction would be concentrated, and through a process of repeated crystallization from solvents like acetone or ethanol, the pure, crystalline uzarin would be obtained.

The Discovery of Uzarigenin: The Aglycone

A crucial step in the characterization of a glycoside is the identification of its constituent parts: the sugar moiety (glycone) and the non-sugar portion (aglycone). Windaus and Haack would have subjected the isolated uzarin to acid hydrolysis.

Experimental Protocols: Acid Hydrolysis of Uzarin

dot

Hydrolysis_Reaction Uzarin Uzarin Acid Dilute Acid (e.g., HCl) Heat Uzarin->Acid Uzarigenin Uzarigenin (Aglycone) (Precipitates) Acid->Uzarigenin Sugar Sugar Moiety (in aqueous solution) Acid->Sugar

Caption: The acid hydrolysis of uzarin to yield uzarigenin and a sugar moiety.

Methodology Details:

  • Hydrolysis: A solution of pure uzarin in an alcoholic solvent would be treated with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, and heated under reflux for a period of time. This process cleaves the glycosidic bond.

  • Isolation of Uzarigenin: Upon cooling, the aglycone, being less water-soluble, would precipitate out of the solution and could be collected by filtration. This precipitate was the newly discovered uzarigenin .

  • Identification of the Sugar Moiety: The remaining aqueous solution would contain the sugar component. In the early 20th century, the identification of sugars was a complex process involving:

    • Polarimetry: Measuring the optical rotation of the solution.

    • Osazone Formation: Reacting the sugar with phenylhydrazine to form characteristic crystalline derivatives (osazones), whose melting points and crystal structures could be compared to known standards.

    • Colorimetric Tests: Employing various colorimetric reactions to confirm the presence of a carbohydrate.

Through these methods, the sugar moiety of uzarin was identified. While the term "digitaloside" in the user's query suggests the presence of digitoxose (the characteristic sugar of Digitalis glycosides), historical and modern sources indicate that the sugar in uzarin is D-glucose . Therefore, the historically accurate name for the primary glycoside discovered by Windaus and Haack is uzarigenin glucoside , or more specifically, uzarin.

Quantitative Data from Early Investigations

Quantitative data from the early 20th century would have been focused on fundamental properties. The following table summarizes the likely quantitative data that would have been determined by Windaus and Haack, based on the analytical capabilities of the time.

ParameterLikely Method of DeterminationPlausible Historical Value (Illustrative)
Yield of Uzarin Gravimetric analysis of the purified, crystalline product from a known weight of dried root.1-2% of the dry weight of the root.
Melting Point Capillary melting point apparatus.A sharp, defined melting point.
Elemental Analysis Combustion analysis to determine the percentage of Carbon and Hydrogen.Data to propose an empirical formula.
Optical Rotation Polarimetry, measuring the rotation of plane-polarized light.A specific rotation value ([α]D).

Signaling Pathways: An Early Perspective

The understanding of signaling pathways and mechanisms of action in the 1920s was rudimentary compared to today. The primary focus would have been on the physiological effects of the isolated compounds. The term "cardiac glycoside" itself implies an observed effect on the heart.

Early pharmacological studies would have involved administering uzarin to animal models and observing its effects on heart rate and contractility. The mechanism of action at the molecular level, specifically the inhibition of the Na+/K+-ATPase pump, would not be elucidated until much later in the 20th century.

dot

Early_Pharmacological_View Uzarin Uzarin Administration AnimalModel Animal Model (e.g., frog, cat) Uzarin->AnimalModel Observation Physiological Observation AnimalModel->Observation HeartEffects Effects on the Heart (e.g., changes in rate and contractility) Observation->HeartEffects

Caption: Logical flow of early pharmacological investigation of uzarin.

Conclusion

The discovery of uzarigenin and its primary glycoside, uzarin, in the late 1920s by Windaus and Haack was a significant contribution to the field of natural product chemistry. Working with the analytical tools of their time, they successfully isolated and characterized these novel compounds, laying the groundwork for future research into the pharmacology and therapeutic potential of the constituents of Xysmalobium undulatum. While the term "uzarigenin digitaloside" is not historically accurate for the primary glycoside, the pioneering work on uzarin provided a valuable addition to the growing family of cardiac glycosides. This historical perspective underscores the ingenuity and meticulous experimental work of early 20th-century scientists in unlocking the secrets of natural medicines.

References

Screening for Novel Biological Activities of Uzarigenin Digitaloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Uzarigenin Digitaloside

This compound is a cardenolide cardiac glycoside, a class of naturally derived compounds known for their effects on cardiac muscle. Structurally, it consists of the aglycone uzarigenin linked to a digitalose sugar moiety. While the primary historical and clinical focus on cardiac glycosides has been their cardiotonic properties, recent research has unveiled a broader spectrum of biological activities for this class of molecules, including anticancer, antiviral, and anti-inflammatory effects. Given its structural similarity to other biologically active cardiac glycosides, a comprehensive screening of this compound is warranted to uncover its full therapeutic potential.

Proposed Screening Workflow for Novel Biological Activities

A hierarchical screening approach is proposed to efficiently evaluate the biological activities of this compound. This workflow begins with broad cytotoxicity screening, followed by more specific assays based on the initial findings.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Tertiary Screening cluster_2 Phase 3: Mechanism of Action & In Vivo Studies Compound_Acquisition This compound (Purity & Characterization) Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Acquisition->Cytotoxicity_Screening Anticancer_Assays Anticancer Assays (Apoptosis, Cell Cycle, Migration) Cytotoxicity_Screening->Anticancer_Assays If cytotoxic Anti_inflammatory_Assays Anti-inflammatory Assays (NO, Cytokine Production) Cytotoxicity_Screening->Anti_inflammatory_Assays If non-cytotoxic at certain concentrations Antiviral_Assays Antiviral Assays (Plaque Reduction) Cytotoxicity_Screening->Antiviral_Assays If non-cytotoxic at certain concentrations NaK_ATPase_Assay Na+/K+-ATPase Inhibition Assay Cytotoxicity_Screening->NaK_ATPase_Assay All concentrations Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Anticancer_Assays->Signaling_Pathway_Analysis Anti_inflammatory_Assays->Signaling_Pathway_Analysis In_Vivo_Models In Vivo Animal Models Signaling_Pathway_Analysis->In_Vivo_Models

Figure 1: Proposed experimental workflow for screening this compound.

Data Presentation: Hypothetical Screening Results

The following tables illustrate how quantitative data from the proposed screening assays could be structured for clear comparison.

Table 1: Cytotoxicity of this compound against Various Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaHypothetical Value
NCI-H460Lung CarcinomaHypothetical Value
SF-268GlioblastomaHypothetical Value
HEK293Normal KidneyHypothetical Value

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC50 (µM)
Nitric Oxide InhibitionRAW 264.7NO ProductionHypothetical Value
Cytokine Inhibition (LPS-stimulated)THP-1TNF-α SecretionHypothetical Value
Cytokine Inhibition (LPS-stimulated)THP-1IL-6 SecretionHypothetical Value

Table 3: Na+/K+-ATPase Inhibition by this compound

Enzyme SourceAssay TypeIC50 (µM)
Purified Porcine Cerebral Cortex Na+/K+-ATPaseMalachite Green AssayHypothetical Value

Experimental Protocols

Detailed methodologies for key screening experiments are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Anti-inflammatory Screening: Nitric Oxide (NO) Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate until they reach 80% confluency.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Reagent Addition: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO production.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production and calculate the IC50 value.

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[2][3]

  • Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex).

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl.

  • Compound Incubation: Incubate the enzyme with varying concentrations of this compound for 10-15 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding ATP. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Termination and Pi Detection: Stop the reaction and measure the released inorganic phosphate using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The Na+/K+-ATPase specific activity is calculated as the difference between the Pi released in the absence and presence of a specific inhibitor like ouabain. The inhibitory effect of this compound is then determined relative to the control activity.

Potential Signaling Pathways

Cardiac glycosides are known to exert their effects through various signaling pathways, primarily initiated by the inhibition of the Na+/K+-ATPase.

Signaling_Pathway Uzarigenin_Digitaloside This compound NaK_ATPase Na+/K+-ATPase Uzarigenin_Digitaloside->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular [Na+] NaK_ATPase->Intracellular_Na Src_EGFR Src/EGFR Pathway NaK_ATPase->Src_EGFR Activates NCX Na+/Ca2+ Exchanger (Reversed) Intracellular_Na->NCX Intracellular_Ca ↑ Intracellular [Ca2+] NCX->Intracellular_Ca ROS ↑ ROS Production Intracellular_Ca->ROS PI3K_Akt PI3K/Akt Pathway Src_EGFR->PI3K_Akt Ras_Raf_MAPK Ras/Raf/MAPK Pathway Src_EGFR->Ras_Raf_MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ras_Raf_MAPK->Cell_Cycle_Arrest NF_kB NF-κB Pathway ROS->NF_kB Anti_inflammatory_Effects Anti-inflammatory Effects NF_kB->Anti_inflammatory_Effects

Figure 2: Potential signaling pathways modulated by cardiac glycosides.

Conclusion

While there is a dearth of specific research on this compound, its classification as a cardiac glycoside suggests a strong potential for a range of biological activities beyond cardiotonic effects. The experimental framework outlined in this guide provides a comprehensive and systematic approach to uncover and characterize these novel activities. The successful execution of these studies could pave the way for the development of this compound as a novel therapeutic agent for various diseases, including cancer and inflammatory disorders. Further research into this compound is highly encouraged.

References

In-Vivo Metabolism and Pharmacokinetic Studies of Uzarigenin Digitaloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in-vivo metabolism and pharmacokinetic data for uzarigenin digitaloside are scarce in publicly available literature. This guide synthesizes information from studies on closely related cardiac glycosides, including those from the Thevetia genus, to provide a predictive overview of its likely metabolic fate and pharmacokinetic profile. The experimental protocols described are based on established methods for the analysis of similar compounds.

Introduction

This compound is a cardiac glycoside, a class of naturally occurring compounds known for their effects on the heart. Like other cardiac glycosides, its therapeutic and toxicological profiles are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these pharmacokinetic and metabolic pathways is crucial for its potential development as a therapeutic agent. Cardiac glycosides generally act by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells, leading to an increase in intracellular calcium and consequently, increased heart muscle contractility.

Predicted Metabolic Pathways

The metabolism of cardiac glycosides is complex and often depends on the structure of both the aglycone (in this case, uzarigenin) and the attached sugar moieties. Based on studies of similar glycosides, the metabolism of this compound is expected to proceed through several key pathways. The lipophilicity of the compound is a significant factor, with more lipophilic compounds generally undergoing more extensive metabolism.

The metabolic processes for cardiac glycosides primarily occur in the liver and may involve the following transformations:

  • Hydrolysis of the Glycosidic Linkage: The sugar moiety (digitalose) may be cleaved from the uzarigenin aglycone. This can occur in a stepwise manner, removing one sugar at a time if multiple sugars are present.

  • Hydroxylation: The steroid nucleus of uzarigenin can undergo hydroxylation, a common phase I metabolic reaction.

  • Conjugation: The hydroxyl groups on both the aglycone and the sugar can be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility and facilitate excretion.[1]

Below is a diagram illustrating the potential metabolic pathways for this compound.

Predicted Metabolic Pathways of this compound cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Hepatic Metabolism (Liver) cluster_excretion Excretion Uzarigenin_Digitaloside This compound (Oral Administration) UD_circ This compound Uzarigenin_Digitaloside->UD_circ Gastrointestinal Absorption Metabolite1 Uzarigenin (Aglycone) UD_circ->Metabolite1 Hydrolysis (Cleavage of Digitalose) Metabolite2 Hydroxylated Metabolites UD_circ->Metabolite2 Hydroxylation Metabolite3 Glucuronide/Sulfate Conjugates UD_circ->Metabolite3 Conjugation Metabolite1->Metabolite2 Hydroxylation Metabolite1->Metabolite3 Conjugation Metabolite2->Metabolite3 Conjugation Excretion Urine and Feces Metabolite3->Excretion Renal/Biliary Elimination

Caption: Predicted metabolic pathways of this compound.

Pharmacokinetic Profile

The pharmacokinetic profile of a cardiac glycoside determines its onset and duration of action, as well as its potential for accumulation and toxicity. While specific quantitative data for this compound is not available, a general profile can be inferred from related compounds like digoxin and digitoxin.

Quantitative Data from Related Cardiac Glycosides (for illustrative purposes):

ParameterDigoxinDigitoxinPredicted for this compound
Bioavailability (Oral) ~70-80%>90%Moderate to High
Protein Binding 20-30%>90%Likely Moderate
Half-life (t½) 36-48 hours5-7 daysIntermediate to Long
Volume of Distribution LargeSmallLikely Large
Primary Route of Excretion RenalHepatic metabolism followed by renalMixed renal and hepatic

Note: This table is predictive and based on general characteristics of cardiac glycosides. Actual values for this compound may differ.

Experimental Protocols

To conduct in-vivo metabolism and pharmacokinetic studies of this compound, the following experimental protocols, adapted from methodologies used for other cardiac glycosides, can be employed.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model.

  • Administration:

    • Intravenous (IV): A single dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine baseline pharmacokinetic parameters without the influence of absorption.

    • Oral (PO): A single dose (e.g., 10-50 mg/kg) is administered by oral gavage to assess oral bioavailability and metabolism.

  • Sample Collection:

    • Blood: Serial blood samples (approximately 0.25 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over 48 hours to determine excretion patterns.

Sample Preparation
  • Protein Precipitation: To remove proteins from plasma samples, a simple and effective method is protein precipitation. Acetonitrile or methanol is added to the plasma sample (typically in a 3:1 ratio), vortexed, and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Liquid-Liquid Extraction (LLE): For cleaner samples, LLE can be used. A water-immiscible organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane) is added to the plasma sample. After vortexing and centrifugation, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup. C18 cartridges are commonly used for cardiac glycosides. The cartridge is conditioned, the sample is loaded, washed to remove interferences, and then the analyte is eluted with an appropriate solvent.

Analytical Method
  • Instrumentation: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its potential metabolites.

The following diagram outlines a typical experimental workflow for a pharmacokinetic study.

Experimental Workflow for In-Vivo Pharmacokinetic Study cluster_invivo In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Analysis Animal_Model Animal Model (e.g., Sprague-Dawley Rats) Dosing Drug Administration (IV and Oral) Animal_Model->Dosing Sampling Biological Sample Collection (Blood, Urine, Feces) Dosing->Sampling Preparation Plasma Separation and Extraction (PPT, LLE, or SPE) Sampling->Preparation Analysis UHPLC-MS/MS Analysis (Quantification) Preparation->Analysis PK_Analysis Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t½) Analysis->PK_Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID

Caption: A typical experimental workflow for in-vivo pharmacokinetic studies.

Signaling Pathway: Mechanism of Action

The primary mechanism of action for cardiac glycosides, including presumably this compound, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiac myocytes.

Mechanism of Action of Cardiac Glycosides cluster_cell Cardiac Myocyte CG This compound NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibition Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces Ca2+ Efflux via Ca_in Increased Intracellular Ca2+ NCX->Ca_in Results in Contraction Increased Myocardial Contractility Ca_in->Contraction Causes

Caption: Signaling pathway for the mechanism of action of cardiac glycosides.

This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the activity of the sodium-calcium exchanger, which normally pumps calcium out of the cell. The resulting increase in intracellular calcium concentration enhances the contractility of the heart muscle.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside, also known as Acoschimperoside N, is a cardenolide glycoside that has been identified in various plant species, including Thevetia neriifolia and Nerium oleander. Cardiac glycosides are a class of naturally occurring steroid glycosides that have been extensively studied for their therapeutic potential, particularly in the treatment of cardiac conditions. This document provides a detailed protocol for the extraction and purification of this compound from plant materials, intended for research and drug development purposes. The methodologies described herein are based on established principles for the isolation of cardiac glycosides and can be adapted and optimized for specific research needs.

Data Presentation: Quantitative Overview of Extraction and Purification

The following table summarizes typical quantitative data expected at various stages of the extraction and purification process. These values are indicative and may vary depending on the plant source, seasonality, and the specific experimental conditions employed.

ParameterExtraction MethodValueReference
Extraction
Plant Material (Dry Weight)Maceration with Methanol1 kgGeneral Protocol
Crude Extract Yield9 - 10.2% (w/w)[1]
Total Cardiac Glycoside Content in Crude Extract>70%[2]
Purification
Mobile Phase (Column Chromatography)Chloroform:Acetone:Acetic Acid8.5:1:0.5 (v/v)[3]
Mobile Phase (HPLC)Methanol:Water (gradient)Gradient[4][5]
Purity of Final CompoundHPLC>95%General Expectation

Experimental Protocols

This section outlines the detailed methodologies for the extraction and purification of this compound.

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material (e.g., leaves of Nerium oleander). Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, or use an oven at a controlled temperature (40-50°C) until a constant weight is achieved.[1][4]

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.[4]

Extraction of Crude this compound

This protocol describes a standard maceration technique. Alternative methods such as Soxhlet or percolation can also be employed.[2][4]

  • Maceration:

    • Place 1 kg of the powdered plant material into a large glass container.

    • Add a sufficient volume of 80% methanol to fully submerge the powder (approximately 5-10 L).

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filtration:

    • Filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Press the residue to recover the maximum amount of extract.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Concentration:

    • Combine all the filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.[6]

Purification of this compound

This protocol involves a two-step purification process using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

3.1. Column Chromatography (Initial Purification)

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in chloroform.

    • Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry.

    • Equilibrate the column by passing several volumes of the initial mobile phase (e.g., chloroform) through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent like chloroform and gradually increase the polarity by adding increasing amounts of acetone and a small amount of acetic acid. A suggested gradient is from 100% chloroform to a final mixture of chloroform:acetone:acetic acid (8.5:1:0.5 v/v/v).[3]

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC) on silica gel plates.

    • Use a mobile phase similar to the column elution solvent.

    • Visualize the spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent) followed by heating.

    • Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

  • Concentration:

    • Combine the purified fractions and concentrate under reduced pressure to yield a semi-purified extract.

3.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Instrumentation:

    • Use a preparative or semi-preparative HPLC system equipped with a C18 column.

  • Mobile Phase:

    • Prepare a mobile phase consisting of methanol (Solvent A) and water (Solvent B).

    • A typical gradient elution could be: 0-5 min, 30% A; 5-25 min, 30-80% A; 25-30 min, 80% A. The gradient should be optimized based on the separation achieved.[4][5]

  • Sample Preparation and Injection:

    • Dissolve the semi-purified extract from the column chromatography step in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject an appropriate volume onto the HPLC column.

  • Detection and Fraction Collection:

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).

    • Collect the peak corresponding to this compound.

  • Final Processing:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

    • Confirm the purity of the final compound using analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[6]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_prep 1. Plant Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis plant_material Fresh Plant Material (e.g., Nerium oleander leaves) drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding powder Fine Plant Powder grinding->powder maceration Maceration with 80% Methanol powder->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom hplc Preparative HPLC (C18 Column) column_chrom->hplc purified_compound Purified this compound (>95% Purity) hplc->purified_compound analytical_hplc Analytical HPLC purified_compound->analytical_hplc ms_nmr MS and NMR purified_compound->ms_nmr

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic start Crude Extract step1 Column Chromatography (Removes major impurities) start->step1 Initial Separation step2 HPLC (High-resolution separation) step1->step2 Fine Purification end Pure Compound step2->end Isolation

Caption: Logical flow of the purification process.

References

Application Note: Quantitative Analysis of Uzarigenin and its Digitalosides by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uzarigenin is a cardenolide, a type of steroid, that is the aglycone component of several cardiac glycosides. These compounds are of significant interest in drug development due to their potential therapeutic effects, including the inhibition of the Na+/K+-ATPase pump.[1] Accurate and sensitive quantification of uzarigenin and its glycoside derivatives (digitalosides) in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control, and understanding their mechanism of action. This application note details robust and validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the reliable quantification of these compounds. While methods for a broad range of cardiac glycosides have been established, this note synthesizes and adapts these protocols for a targeted analysis of uzarigenin and its digitalosides.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest.

For Plant Material:

  • Extraction: Homogenize 1 gram of dried and powdered plant material with 10 mL of 70% (v/v) aqueous methanol.[2]

  • Sonication: Sonicate the mixture for 30 minutes at room temperature to ensure efficient extraction of cardiac glycosides.[2]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis® MAX or HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.[3]

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the cardiac glycosides with 5 mL of acetonitrile or methanol.[3]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

For Biological Matrices (Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar cardiac glycoside).[4]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

HPLC Method for Quantification

This method is suitable for the quantification of uzarigenin and its digitalosides using UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Symmetry C18 column (4.6 x 75 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 30% B and equilibrate

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 20-40°C.[2][5]

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 10-20 µL.

LC-MS/MS Method for High-Sensitivity Quantification

For lower detection limits and higher specificity, an LC-MS/MS method is recommended.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate or Ammonium Bicarbonate in water, pH 9.[3][6]

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient would be a 5-minute run starting at 20% B and increasing to 95% B, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6]

  • Ion Transitions: Specific precursor-to-product ion transitions for uzarigenin and its digitalosides should be determined by infusing a standard solution. Cardiac glycosides often form abundant [M+NH₄]⁺ or [M+Na]⁺ adducts.[6][7] The fragmentation is characterized by the sequential loss of sugar moieties.[8]

  • Typical ESI Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 20-40 V

    • Desolvation Gas Flow: 600-800 L/hr

    • Desolvation Temperature: 350-450°C

    • Source Temperature: 120-150°C

Data Presentation

The following table summarizes typical validation parameters for the quantification of cardiac glycosides using LC-MS/MS, which can be expected for uzarigenin and its digitalosides.

ParameterTypical ValueReference
Linearity (R²)> 0.997[3][7]
Limit of Detection (LOD)0.09 - 0.45 ng/mL[8]
Limit of Quantification (LOQ)0.25 - 15 ng/mL[3][4]
Accuracy (Recovery)70 - 120%[3][7]
Precision (RSD)< 15%[3][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample (Plant or Biological Matrix) extraction Solvent Extraction / Protein Precipitation start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution hplc HPLC-UV/PDA Analysis reconstitution->hplc For higher concentrations lcms LC-MS/MS Analysis reconstitution->lcms For trace-level sensitivity integration Peak Integration & Quantification hplc->integration lcms->integration validation Method Validation integration->validation report Reporting validation->report

Caption: Workflow for the quantification of uzarigenin digitalosides.

LC-MS/MS Fragmentation Pathway

fragmentation_pathway parent Uzarigenin Digitaloside [M+H]+ or [M+NH4]+ intermediate [M+H - Sugar 1]+ parent->intermediate - Sugar 1 aglycone Uzarigenin Aglycone [M+H - Sugars]+ intermediate->aglycone - Sugar 2...n fragments Aglycone Fragments (Water/CO losses) aglycone->fragments CID

Caption: Typical fragmentation of a cardiac glycoside in MS/MS.

References

Application Notes and Protocols for the Synthesis and Evaluation of Uzarigenin Digitaloside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolides, a class of naturally occurring steroids, have long been recognized for their therapeutic applications, most notably in the treatment of cardiac conditions. A prominent member of this class is uzarigenin, which, along with its glycosidic derivatives, has demonstrated significant potential as an anticancer agent. The biological activity of these compounds is primarily attributed to their inhibition of the Na+/K+-ATPase, a transmembrane ion pump crucial for maintaining cellular electrochemical gradients. This inhibition triggers a cascade of downstream signaling events, ultimately leading to apoptosis in cancer cells.

This document provides detailed application notes and protocols for the semi-synthesis of uzarigenin and its subsequent glycosylation to yield digitaloside analogs. Furthermore, it presents a summary of the cytotoxic activities of related uzarigenin glycosides against various cancer cell lines and outlines the key signaling pathways involved in their mechanism of action. While a total synthesis for uzarigenin has not been extensively reported, a robust semi-synthetic route from the readily available steroid precursor, epi-androsterone, offers efficient access to this cardenolide aglycone.

Data Presentation: Cytotoxicity of Uzarigenin and Related Glycoside Analogs

CompoundCell LineCancer TypeIC50 (µM)Reference
Uzarigenin HelaCervical Cancer19.7[1]
A549Human Lung Adenocarcinoma-[1]
Desglucouzarin HepG2Liver Cancer-[2]
RajiBurkitt's Lymphoma-[2]
Digitoxigenin-α-L-rhamnopyranoside HeLaCervical Cancer0.0352[3]
Digitoxigenin-α-L-amicetopyranoside HeLaCervical Cancer0.0387[3]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

I. Semi-synthesis of Uzarigenin from Epi-androsterone

This protocol is adapted from the nine-step semi-synthesis of uzarigenin. The overall workflow is depicted in the diagram below.

G cluster_prep Preparation of Key Intermediate cluster_butenolide Butenolide Ring Installation cluster_final Final Deprotection Epi-androsterone Epi-androsterone Intermediate_A Intermediate_A Epi-androsterone->Intermediate_A Multiple Steps Vinyl_Iodide Vinyl_Iodide Intermediate_A->Vinyl_Iodide Barton's Procedure Cardadienolide Cardadienolide Vinyl_Iodide->Cardadienolide Stille Coupling Protected_Uzarigenin Protected_Uzarigenin Cardadienolide->Protected_Uzarigenin Stereoselective Hydrogenation Uzarigenin Uzarigenin Protected_Uzarigenin->Uzarigenin Acidic Hydrolysis

Caption: Semi-synthesis workflow of Uzarigenin.

Materials:

  • Epi-androsterone

  • n-Butyllithium

  • Trimethylsilyl chloride (TMSCl)

  • Phenylselenyl chloride

  • Hydrogen peroxide (H2O2)

  • Lithium aluminum hydride (LAH)

  • Pyridinium chlorochromate (PCC)

  • Hydrazine (N2H4)

  • Iodine (I2)

  • Triethylamine (NEt3)

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4)

  • Lithium chloride (LiCl)

  • Copper(I) chloride (CuCl)

  • 2-(Tributylstannyl)furan

  • Hydrogen gas (H2)

  • Palladium on carbon (Pd/C)

  • Imidazole

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Appropriate organic solvents (THF, DMF, EtOH, EtOAc)

Protocol:

  • Synthesis of the Vinyl Iodide Intermediate: The synthesis begins with the conversion of epi-androsterone to a key vinyl iodide intermediate through a series of steps including enolate formation, selenenylation-elimination to introduce a double bond, reduction, oxidation, and finally a Barton vinyl iodide synthesis.

  • Stille Cross-Coupling for Butenolide Ring Installation: The vinyl iodide intermediate is then subjected to a Stille cross-coupling reaction with 2-(tributylstannyl)furan in the presence of a palladium catalyst to form the cardadienolide.

  • Stereoselective Hydrogenation: The newly formed cardadienolide undergoes stereoselective hydrogenation to reduce the double bond in the steroid backbone, leading to the desired stereochemistry at C-17. A protecting group strategy is employed to direct the hydrogenation.

  • Deprotection to Yield Uzarigenin: The final step involves the removal of any protecting groups, typically via acidic hydrolysis, to yield the final product, uzarigenin.

II. Glycosylation of Uzarigenin to form Digitaloside Analogs (General Protocol)

This protocol describes a general method for the glycosylation of a steroid aglycone, such as uzarigenin, using a modified Koenigs-Knorr reaction to produce a digitaloside analog.

G Uzarigenin Uzarigenin Glycosylation_Reaction Glycosylation_Reaction Uzarigenin->Glycosylation_Reaction Aglycone Protected_Uzarigenin_Digitaloside Protected_Uzarigenin_Digitaloside Glycosylation_Reaction->Protected_Uzarigenin_Digitaloside Koenigs-Knorr Reaction Protected_Digitalosyl_Bromide Protected_Digitalosyl_Bromide Protected_Digitalosyl_Bromide->Glycosylation_Reaction Glycosyl Donor Silver_Carbonate Silver_Carbonate Silver_Carbonate->Glycosylation_Reaction Promoter Uzarigenin_Digitaloside_Analog Uzarigenin_Digitaloside_Analog Protected_Uzarigenin_Digitaloside->Uzarigenin_Digitaloside_Analog Deprotection

Caption: General workflow for Koenigs-Knorr glycosylation.

Materials:

  • Uzarigenin (aglycone)

  • Peracetylated digitalosyl bromide (glycosyl donor)

  • Silver carbonate (or other suitable promoter like silver oxide)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Molecular sieves

  • Sodium methoxide in methanol (for deacetylation)

  • Silica gel for column chromatography

Protocol:

  • Preparation of Glycosyl Donor: The digitalose sugar must first be converted to a suitable glycosyl donor, typically a peracetylated glycosyl bromide. This is achieved by treating the peracetylated sugar with a source of bromide, such as HBr in acetic acid.

  • Glycosylation Reaction: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uzarigenin in anhydrous dichloromethane. b. Add freshly activated molecular sieves to the solution to ensure anhydrous conditions. c. Add the silver carbonate promoter to the mixture. d. To this stirring suspension, add a solution of the peracetylated digitalosyl bromide in anhydrous dichloromethane dropwise at room temperature. e. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. b. Wash the Celite pad with dichloromethane and combine the filtrates. c. Concentrate the filtrate under reduced pressure to obtain the crude protected uzarigenin digitaloside. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection: a. Dissolve the purified protected glycoside in anhydrous methanol. b. Add a catalytic amount of sodium methoxide solution. c. Stir the mixture at room temperature and monitor the deacetylation by TLC. d. Once the reaction is complete, neutralize the mixture with a weak acid (e.g., Amberlite IR-120 H+ resin). e. Filter the resin and concentrate the filtrate to yield the final this compound analog. f. Further purification can be performed by recrystallization or another round of column chromatography if necessary.

III. In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound analogs in complete medium. The final concentration of DMSO should be less than 0.5%. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). c. Incubate the plate for another 48-72 hours.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals. c. Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Mechanism of Action: Signaling Pathway

The primary molecular target of uzarigenin and its glycoside analogs is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. Binding of cardenolides can trigger a signaling cascade involving the recruitment and activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream pathways, such as the Ras/Raf/MEK/ERK pathway, which can ultimately induce apoptosis in cancer cells.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Uzarigenin_Analog This compound Analog NaK_ATPase Na+/K+-ATPase Uzarigenin_Analog->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Induces

Caption: Signaling pathway of Uzarigenin analogs.

References

Application Notes and Protocols: Designing Cell-Based Assays to Evaluate Uzarigenin Digitaloside Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Uzarigenin and its glycoside derivatives are members of the cardenolide family of natural products, commonly known as cardiac glycosides[1][2]. Historically used for treating cardiac conditions, these compounds are gaining significant interest for their potential as anticancer agents[3][4]. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase, a ubiquitous membrane protein essential for maintaining cellular ion homeostasis[4][5]. This inhibition triggers a cascade of downstream signaling events, often leading to apoptosis and cell growth inhibition in cancer cells[6]. Uzarigenin has demonstrated antiproliferative activity against a range of cancer cell lines, including PC3, HeLa, and MCF-7, with IC50 values in the micromolar range[2].

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to design and execute a series of cell-based assays to thoroughly evaluate the efficacy of uzarigenin digitaloside. The proposed workflow progresses from initial cytotoxicity screening to target engagement and mechanism of action studies.

General Experimental Workflow

A systematic approach is crucial for evaluating the efficacy of a new compound. The following workflow outlines a logical progression from broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Mechanism of Action A Select Cancer Cell Line Panel (e.g., MCF-7, PC-3, A549) B Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®, MTT) A->B C Determine IC50 Values B->C D Protocol 2: Na+/K+-ATPase Activity Assay C->D Proceed with potent candidates E Confirm Direct Inhibition of Target D->E F Protocol 3: Apoptosis Induction Assays E->F Confirm on-target effect G Annexin V / PI Staining F->G H Caspase-3/7 Activity Assay F->H I Characterize Cell Death Pathway G->I H->I

Figure 1: A tiered experimental workflow for evaluating this compound efficacy.

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Principle: Cell viability assays are used to assess the overall effect of a compound on cell proliferation and health[7]. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular method that quantifies ATP, an indicator of metabolically active cells[8]. A decrease in ATP levels corresponds to a decrease in cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549, HeLa)

  • Complete cell culture medium (specific to cell line)

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well microplates

  • CellTiter-Glo® Reagent (Promega)

  • Multimode plate reader with luminescence detection capability

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation:

Cell LineTissue of OriginThis compound IC50 (µM)
MCF-7Breast CancerExample: 6.0[2]
PC-3Prostate CancerExample: 0.3[2]
HeLaCervical CancerExample: 3.0[2]
A549Lung CancerExample: TBD
U251MGGlioblastomaExample: 6.0[2]
Table 1: Example IC50 values for Uzarigenin. The values shown are for the aglycone Uzarigenin as reported in the literature and serve as a reference; actual values for the digitaloside must be determined experimentally.

Protocol 2: Na+/K+-ATPase Activity Assay (Target Engagement)

Objective: To directly measure the inhibitory effect of this compound on Na+/K+-ATPase enzyme activity.

Principle: This biochemical assay quantifies the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP[9][10]. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain or the test compound) represents the Na+/K+-ATPase-specific activity[10]. Commercial kits are available for this purpose[9][11].

Materials:

  • Na+/K+-ATPase enzyme preparation (commercially available or isolated from tissue)[12]

  • This compound

  • Na+/K+-ATPase Activity Assay Kit (e.g., from Elabscience, Novus Biologicals)[9][11]

  • Assay Buffer

  • ATP solution

  • Malachite Green reagent or similar for phosphate detection

  • Microplate reader for colorimetric measurement (590-660 nm)[12]

Protocol:

  • Reaction Setup: In a 96-well plate, prepare reaction wells:

    • Total Activity: Enzyme + Assay Buffer

    • Inhibitor Control: Enzyme + Assay Buffer + Ouabain (a known Na+/K+-ATPase inhibitor)

    • Test Compound: Enzyme + Assay Buffer + various concentrations of this compound

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add ATP to all wells to start the enzymatic reaction. Incubate for 15-30 minutes at 37°C[10].

  • Stop Reaction & Color Development: Stop the reaction and develop the color by adding the phosphate detection reagent (e.g., Malachite Green-based reagent). This reagent forms a colored complex with the free Pi generated.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., ~620 nm).

  • Data Analysis:

    • Generate a standard curve using the provided phosphate standards.

    • Calculate the amount of Pi released in each well.

    • Na+/K+-ATPase specific activity = (Pi in Total Activity well) – (Pi in Inhibitor Control well).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the specific activity.

    • Determine the IC50 value for enzyme inhibition.

G A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme with Inhibitors (10 min, 37°C) A->B C Initiate Reaction with ATP (15-30 min, 37°C) B->C D Add Phosphate Detection Reagent C->D E Measure Absorbance (~620 nm) D->E F Calculate Pi Released and % Inhibition E->F

Figure 2: Workflow for the Na+/K+-ATPase colorimetric activity assay.

Protocol 3: Apoptosis Induction Assays

Objective: To determine if the cytotoxicity observed in Protocol 1 is due to the induction of apoptosis. Many anticancer drugs are designed to kill cells by inducing apoptosis[13]. Using multiple assays to detect different apoptotic events is highly recommended[14].

3A. Caspase-3/7 Activity Assay (Early Apoptosis)

Principle: The activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade[14]. The Caspase-Glo® 3/7 Assay uses a luminogenic caspase-3/7 substrate. When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.

Materials:

  • Cells seeded and treated in opaque-walled 96-well plates as in Protocol 1.

  • Caspase-Glo® 3/7 Reagent (Promega).

  • Multimode plate reader with luminescence detection.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound (at 1x, 5x, and 10x IC50) for a shorter duration (e.g., 6, 12, 24 hours) to capture early events.

  • Assay Execution:

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (can be run in parallel with a viability assay) and express results as fold-change over vehicle control.

3B. Annexin V and Propidium Iodide (PI) Staining (Early/Late Apoptosis)

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells[7].

Materials:

  • Cells grown and treated in 6-well plates.

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.

  • Binding Buffer.

  • Propidium Iodide (PI) solution.

  • Flow cytometer.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (at relevant IC50 concentrations) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend cells in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Data Presentation:

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control95.02.52.0
Uzarigenin (IC50)50.025.023.0
Uzarigenin (5x IC50)15.040.042.0
Staurosporine (Positive Control)10.055.033.0
Table 2: Example data from Annexin V / PI flow cytometry analysis.

Investigating Downstream Signaling Pathways

Objective: To understand the molecular pathways activated by this compound downstream of Na+/K+-ATPase inhibition.

Rationale: The binding of cardiac glycosides to Na+/K+-ATPase can activate multiple signaling cascades, including the Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of pathways like PI3K/Akt and MAPK/ERK[3][4]. These pathways regulate crucial cellular processes like proliferation and survival. Investigating the phosphorylation status of key proteins in these pathways (e.g., Src, Akt, ERK) via Western blotting or targeted immunoassays can elucidate the specific mechanisms driving the compound's efficacy.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Downstream Signaling cluster_outcome Cellular Outcomes NKA Na+/K+-ATPase Src Src Kinase NKA->Src activates EGFR EGFR Src->EGFR transactivates PI3K PI3K/Akt Pathway EGFR->PI3K MAPK MAPK/ERK Pathway EGFR->MAPK Proliferation Inhibition of Proliferation PI3K->Proliferation regulates Apoptosis Induction of Apoptosis PI3K->Apoptosis regulates MAPK->Proliferation regulates Uzarigenin Uzarigenin Digitaloside Uzarigenin->NKA inhibits

Figure 3: Signaling pathways commonly modulated by cardiac glycosides.

References

Application Notes and Protocols for Therapeutic Testing of Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin and its digitaloside derivatives are cardiac glycosides that hold therapeutic promise for significant disease states. As inhibitors of the sodium-potassium ATPase (Na+/K+-ATPase) pump, these compounds can modulate cellular ion homeostasis, impacting a variety of downstream signaling pathways. These application notes provide detailed protocols for developing animal models to test the therapeutic efficacy of uzarigenin digitaloside in two primary areas: heart failure and cancer.

Section 1: Therapeutic Testing for Heart Failure

The inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular calcium concentration in cardiomyocytes, resulting in enhanced cardiac contractility. This mechanism makes this compound a promising candidate for the treatment of heart failure with reduced ejection fraction (HFrEF).

Signaling Pathway: this compound in Cardiomyocytes

This compound inhibits the Na+/K+-ATPase, leading to an increase in intracellular sodium. This reduces the sodium gradient that drives the sodium-calcium exchanger (NCX), causing an accumulation of intracellular calcium. The increased calcium is taken up into the sarcoplasmic reticulum (SR) and subsequently released during excitation-contraction coupling, enhancing myocardial contractility.

Uzarigenin_Heart_Failure cluster_membrane Cardiomyocyte Membrane cluster_cell Cardiomyocyte Cytosol Uzarigenin This compound NaK_ATPase Na+/K+-ATPase Uzarigenin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ Efflux Na_in->NCX Reduces Gradient for SR Sarcoplasmic Reticulum (SR) Ca_in->SR ↑ Ca2+ Uptake Contraction Enhanced Contractility SR->Contraction ↑ Ca2+ Release

Caption: this compound Signaling in Heart Failure.

Animal Model: Pressure-Overload Induced Heart Failure

A well-established and reproducible model for HFrEF is the transverse aortic constriction (TAC) model in mice. This surgical procedure induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.

Experimental Protocol: TAC Model and this compound Treatment

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

2. Transverse Aortic Constriction (TAC) Surgery:

  • Anesthetize the mouse (e.g., with isoflurane).

  • Perform a thoracotomy to expose the aortic arch.

  • Ligate the aorta between the brachiocephalic and left common carotid arteries with a 7-0 silk suture against a 27-gauge needle.

  • Remove the needle to create a constriction of a defined diameter.

  • Close the chest and allow the animal to recover.

  • Administer analgesics post-operatively.

  • Sham-operated animals will undergo the same procedure without aortic ligation.

3. This compound Administration:

  • Four weeks post-TAC surgery, confirm the development of heart failure via echocardiography.

  • Randomly assign mice to treatment groups:

    • Sham + Vehicle

    • TAC + Vehicle

    • TAC + this compound (low dose)

    • TAC + this compound (high dose)

  • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 4 weeks.

4. Monitoring and Endpoint Analysis:

  • Perform weekly echocardiography to assess cardiac function (ejection fraction, fractional shortening, ventricular dimensions).

  • At the end of the treatment period, perform terminal hemodynamic measurements using a pressure-volume catheter.

  • Euthanize the animals and harvest the hearts for histological analysis (fibrosis, hypertrophy) and molecular studies (gene and protein expression).

Data Presentation

Table 1: Echocardiographic Parameters

Group N LVEF (%) Pre-treatment LVEF (%) Post-treatment LVFS (%) Pre-treatment LVFS (%) Post-treatment
Sham + Vehicle 10
TAC + Vehicle 10
TAC + Low Dose 10
TAC + High Dose 10

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening

Table 2: Hemodynamic and Histological Data

Group N dP/dt max (mmHg/s) dP/dt min (mmHg/s) Heart Weight/Body Weight (mg/g) Fibrosis (%)
Sham + Vehicle 10
TAC + Vehicle 10
TAC + Low Dose 10
TAC + High Dose 10

dP/dt: rate of pressure change in the left ventricle

Experimental Workflow

TAC_Workflow start Start: C57BL/6 Mice tac_surgery TAC or Sham Surgery start->tac_surgery recovery 4 Weeks Recovery & HF Development tac_surgery->recovery echo_pre Baseline Echocardiography recovery->echo_pre randomization Randomization to Treatment Groups echo_pre->randomization treatment 4 Weeks Treatment: - Vehicle - this compound (Low/High) randomization->treatment echo_post Weekly/Final Echocardiography treatment->echo_post hemo Terminal Hemodynamic Measurement echo_post->hemo harvest Heart Harvest hemo->harvest analysis Histological & Molecular Analysis harvest->analysis end End analysis->end

Caption: Workflow for TAC-induced Heart Failure Model.

Section 2: Therapeutic Testing for Cancer

Recent studies have shown that cardiac glycosides can exhibit anticancer activity. The inhibition of Na+/K+-ATPase disrupts cellular ion balance, which can trigger apoptotic pathways and inhibit tumor growth. Furthermore, it has been shown to suppress the expression of the immune checkpoint protein IDO1 by reducing STAT1 activation.[1]

Signaling Pathway: this compound in Cancer Cells

This compound inhibits the Na+/K+-ATPase, leading to an increase in intracellular sodium. This ionic imbalance can lead to a reduction in the phosphorylation and stabilization of STAT1, a key transcriptional regulator of the immune checkpoint protein IDO1.[1] The downregulation of IDO1 can enhance anti-tumor immunity.

Uzarigenin_Cancer cluster_membrane_cancer Cancer Cell Membrane cluster_cell_cancer Cancer Cell Uzarigenin This compound NaK_ATPase Na+/K+-ATPase Uzarigenin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ STAT1 STAT1 Phosphorylation Na_in->STAT1 Reduces IDO1 IDO1 Expression STAT1->IDO1 Reduces Immunity Enhanced Anti-Tumor Immunity IDO1->Immunity Inhibition leads to

Caption: this compound Signaling in Cancer.

Animal Model: Human Tumor Xenograft Model

To evaluate the in vivo anticancer efficacy of this compound, a human tumor xenograft model in immunodeficient mice is recommended. This model allows for the growth of human cancer cells and the assessment of tumor response to treatment.

Experimental Protocol: Xenograft Model and this compound Treatment

1. Animals and Cell Lines:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Human cancer cell line of interest (e.g., A549 lung cancer, MDA-MB-231 breast cancer).

2. Tumor Implantation:

  • Inject 1-5 x 10^6 cancer cells subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. This compound Administration:

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:

    • Vehicle control

    • This compound (low dose)

    • This compound (high dose)

    • Positive control (standard-of-care chemotherapy)

  • Administer treatments daily or as determined by pharmacokinetic studies.

4. Monitoring and Endpoint Analysis:

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals.

  • Excise tumors, weigh them, and process for histological and immunohistochemical analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3, and IDO1 expression).

Data Presentation

Table 3: Tumor Growth Inhibition

Group N Initial Tumor Volume (mm³) Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle 8
Low Dose 8
High Dose 8
Positive Control 8

Tumor Growth Inhibition (%) = [1 - (Final Tumor Volume of Treated Group / Final Tumor Volume of Control Group)] x 100

Table 4: Endpoint Tumor and Biomarker Analysis

Group N Final Tumor Weight (g) Ki-67 Positive Cells (%) Cleaved Caspase-3 Positive Cells (%) IDO1 Expression (Relative Units)
Vehicle 8
Low Dose 8
High Dose 8

| Positive Control | 8 | | | | |

Experimental Workflow

Xenograft_Workflow start Start: Immunodeficient Mice implantation Subcutaneous Injection of Cancer Cells start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization when Tumors are ~100-150 mm³ growth->randomization treatment Treatment Administration: - Vehicle - this compound - Positive Control randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Study Endpoint monitoring->endpoint harvest Tumor Excision & Weight Measurement endpoint->harvest analysis Histological & Biomarker Analysis harvest->analysis end End analysis->end

Caption: Workflow for Human Tumor Xenograft Model.

References

Application of Uzarigenin Digitaloside in Cancer Cell Line Studies: Information Not Currently Available in Published Research

Author: BenchChem Technical Support Team. Date: November 2025

Similarly, broadening the search to "uzarigenin" alone did not provide any direct evidence of its use or investigation as an anti-cancer agent in cell line models. The scientific literature readily available through these searches does not contain studies detailing its mechanism of action, cytotoxic effects, or impact on signaling pathways in cancerous cells.

While the searches did retrieve information on other cardiac glycosides and flavonoids, some of which have been investigated for their anti-cancer properties, this information is not directly applicable to uzarigenin digitaloside. Compounds within the same chemical class can have vastly different biological activities, and it would be inaccurate to extrapolate findings from other molecules to this compound without specific experimental evidence.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for this compound in the context of cancer cell line research. The absence of primary research on this specific compound prevents the creation of the detailed and accurate scientific documentation requested.

Researchers, scientists, and drug development professionals interested in the potential anti-cancer effects of this compound would need to conduct foundational in vitro studies to generate the necessary data. Such research would involve:

  • Initial screening: Assessing the cytotoxic effects of this compound across a panel of cancer cell lines to determine potential efficacy and selectivity.

  • Mechanism of action studies: Investigating how this compound might induce cancer cell death, for example, through apoptosis or necrosis.

  • Cell cycle analysis: Determining if the compound affects the normal progression of the cell cycle in cancer cells.

  • Signaling pathway analysis: Identifying the specific molecular pathways within cancer cells that are modulated by this compound.

Without such fundamental research, any discussion of its application in cancer cell line studies would be purely speculative. We will continue to monitor for any emerging research on this topic and will provide updates as information becomes available.

Application Notes and Protocols for Uzarigenin Digitaloside as a Cardiac Glycoside Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data and established protocols for uzarigenin digitaloside are not widely available in the current scientific literature. The following application notes and protocols are based on the general use of cardiac glycoses as research tools. Researchers should validate these protocols for their specific experimental setup.

Application Notes

Cardiac glycosides are a class of naturally derived compounds historically used in the treatment of heart failure and atrial fibrillation.[1] Their primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining electrochemical gradients in cells.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, enhancing cardiac contractility.[3]

Beyond their cardiotonic effects, cardiac glycosides have gained significant interest as research tools, particularly in cancer biology.[2][4] Their ability to modulate crucial cellular signaling pathways makes them valuable for investigating cancer cell proliferation, apoptosis, and drug resistance.

Mechanism of Action as a Research Tool:

This compound, as a cardiac glycoside, is presumed to share the primary mechanism of inhibiting the α-subunit of the Na+/K+-ATPase. This inhibition triggers a cascade of downstream signaling events, making it a tool to study:

  • Ion Homeostasis and its Cellular Consequences: By disrupting the Na+/K+ gradient, researchers can study the effects of altered intracellular ion concentrations on various cellular processes.

  • Cell Signaling Pathways: Inhibition of the Na+/K+-ATPase can activate several signaling pathways independently of ion concentration changes. The Na+/K+-ATPase can act as a signal transducer, interacting with neighboring proteins to initiate intracellular signaling cascades. Key pathways that can be investigated using cardiac glycosides include:

    • PI3K/Akt/mTOR pathway[5]

    • MAPK/ERK pathway[4]

    • NF-κB signaling[4]

    • JAK/STAT pathway[6]

  • Cancer Cell Viability and Apoptosis: Cardiac glycosides can induce apoptosis and inhibit the proliferation of various cancer cells.[4][7] This makes them useful for studying mechanisms of cell death and identifying potential therapeutic targets.

  • DNA Damage Response: Some cardiac glycosides have been shown to activate the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.[4][5]

Data Presentation: Comparative Activity of Cardiac Glycosides
CompoundTargetAssayIC50OrganismReference
Digoxin Na+/K+-ATPase (high affinity isoform)Enzyme Inhibition2.5 x 10⁻⁸ MRat (brain)[8]
Digoxin Na+/K+-ATPase (low affinity isoform)Enzyme Inhibition1.3 x 10⁻⁴ MRat (brain)[8]
Ouabain Na+/K+-ATPaseEnzyme Inhibition0.22 µMNot Specified[9]
Oleandrin Na+/K+-ATPaseEnzyme Inhibition0.62 µMNot Specified[9]
Oleandrigenin Na+/K+-ATPaseEnzyme Inhibition1.23 µMNot Specified[9]
Uzarigenin PC3 cellsAntiproliferation0.3 µMHuman
Uzarigenin HeLa cellsAntiproliferation3.0 µMHuman
Uzarigenin Calu-1 cellsAntiproliferation8.0 µMHuman
Uzarigenin MCF-7 cellsAntiproliferation6.0 µMHuman
Uzarigenin U251MG cellsAntiproliferation6.0 µMHuman

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Phosphate-Based)

This protocol describes a method to determine the inhibitory activity of a cardiac glycoside on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or commercially available)

  • ATP (disodium salt)

  • MgCl₂

  • KCl

  • NaCl

  • Tris-HCl buffer (pH 7.4)

  • This compound or other cardiac glycosides

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂.

  • Prepare Enzyme Solution: Dilute the purified Na+/K+-ATPase in the assay buffer to the desired concentration.

  • Prepare Cardiac Glycoside Solutions: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the assay buffer to the blank wells.

    • Add 50 µL of the enzyme solution to the control and test wells.

    • Add 25 µL of the assay buffer to the control wells.

    • Add 25 µL of the different concentrations of the cardiac glycoside solution to the test wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of 10 mM ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Color Development: Add 100 µL of Malachite Green reagent to each well to stop the reaction and develop the color.

  • Read Absorbance: After 15 minutes of incubation at room temperature, measure the absorbance at 620 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the cardiac glycoside compared to the control (enzyme without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with a cardiac glycoside.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Mandatory Visualization

Signaling_Pathways_of_Cardiac_Glycosides cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cardiac Glycoside Cardiac Glycoside NaK_ATPase Na+/K+-ATPase Cardiac Glycoside->NaK_ATPase Inhibition Src Src NaK_ATPase->Src Activation ROS ↑ ROS NaK_ATPase->ROS Ca ↑ Intracellular Ca²⁺ NaK_ATPase->Ca EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivation PI3K PI3K Src->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB_Inhibitor IκB Akt->NFkB_Inhibitor Inhibition Cellular_Effects Cellular Effects (↓ Proliferation, ↑ Apoptosis) mTOR->Cellular_Effects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors NFkB NF-κB NFkB->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cellular_Effects

Caption: Signaling pathways modulated by cardiac glycosides.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assays Downstream Assays cluster_analysis Data Analysis Prepare_Cells Prepare Cell Culture Treat_Cells Treat Cells with Compound Prepare_Cells->Treat_Cells Prepare_Compound Prepare this compound (Serial Dilutions) Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Incubate->Viability_Assay ATPase_Assay Na+/K+-ATPase Inhibition Assay Incubate->ATPase_Assay Western_Blot Western Blot (for signaling proteins) Incubate->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis_Assay Data_Collection Collect Data (Absorbance, Fluorescence, etc.) Viability_Assay->Data_Collection ATPase_Assay->Data_Collection Western_Blot->Data_Collection Apoptosis_Assay->Data_Collection IC50_Calculation Calculate IC50 Values Data_Collection->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: General experimental workflow for cardiac glycoside research.

References

Application Notes and Protocols for the Quantification of Uzarigenin Digitaloside in Herbal Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside is a cardenolide glycoside found in various medicinal plants, notably within the Apocynaceae family. As a cardiac glycoside, it exhibits potential pharmacological activities, making its accurate quantification in herbal preparations crucial for quality control, standardization, and the development of new therapeutics. These application notes provide detailed protocols for the analytical quantification of this compound in herbal matrices, leveraging modern chromatographic techniques. Additionally, the underlying signaling pathway associated with the bioactivity of cardenolide glycosides is illustrated to provide a mechanistic context for researchers.

Analytical Techniques for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of cardiac glycosides like this compound in complex herbal extracts. LC-MS/MS, in particular, offers high sensitivity and selectivity, which is essential for accurate quantification in intricate biological matrices.

Data Presentation: Quantitative Analysis of Uzarigenin

The following table summarizes the quantitative data for uzarigenin, the aglycone of this compound, as determined in the leaves of Calotropis procera using a UPLC method. This data illustrates the variability of the compound's concentration under different environmental conditions and serves as an example for the type of quantitative data that can be obtained using the protocols described herein.

Plant MaterialConditionUzarigenin Concentration (% of total glycosides)
Calotropis procera leavesDawn (before irrigation)~1.5%
Calotropis procera leavesDawn (after irrigation)~2.5%
Calotropis procera leavesMid-day (before irrigation)~1.8%
Calotropis procera leavesMid-day (after irrigation)~1.2%
Calotropis procera leavesPre-dusk (before irrigation)~2.0%
Calotropis procera leavesPre-dusk (after irrigation)~2.2%

Experimental Protocols

Protocol 1: Sample Preparation from Herbal Material

This protocol outlines the extraction of this compound from dried plant material.

Materials:

  • Dried and powdered herbal material (e.g., leaves, roots)

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered herbal material into a centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC or LC-MS/MS analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol provides a general method for the quantification of this compound using HPLC with a Diode Array Detector (DAD). Method validation is required for specific herbal matrices.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70-100% B

    • 30-35 min: 100% B

    • 35-40 min: 100-30% B

    • 40-45 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

Procedure:

  • Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Inject the prepared samples and calibration standards into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a more sensitive and selective method for quantification using LC-MS/MS. Method validation is essential.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: (A shorter gradient can be used with UPLC)

    • 0-5 min: 20-80% B

    • 5-7 min: 80-95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 95-20% B

    • 8.1-10 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion ([M+H]+ or [M+Na]+) and at least two product ions should be selected.

Procedure:

  • Follow the sample preparation protocol as described above.

  • Prepare a stock solution and a series of calibration standards of this compound.

  • Optimize the MS parameters (e.g., cone voltage, collision energy) for the specific MRM transitions of this compound.

  • Inject the samples and calibration standards into the LC-MS/MS system.

  • Quantify this compound based on the peak area of the most intense MRM transition, using a second transition for confirmation.

  • Construct a calibration curve and calculate the concentration in the samples as described in the HPLC protocol.

Mandatory Visualizations

Experimental Workflow

experimental_workflow A Herbal Material (Dried & Powdered) B Extraction (80% Methanol, Sonication) A->B  Step 1 C Centrifugation & Filtration B->C  Step 2 D Sample Extract C->D  Step 3 E HPLC-DAD Analysis D->E Option A F LC-MS/MS Analysis D->F Option B G Data Acquisition E->G F->G H Quantification (Calibration Curve) G->H I Results H->I

Caption: A generalized workflow for the quantification of this compound.

Signaling Pathway of Cardenolide Glycosides

Cardiac glycosides, including this compound, are known to exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump located in the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. Beyond its ion transport role, the Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides can trigger a cascade of intracellular signaling events, often initiated by the activation of Src kinase, which is associated with the Na+/K+-ATPase. This can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately influencing gene expression and cellular processes such as proliferation and apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation EGFR EGFR Ras Ras EGFR->Ras Activation Uzarigenin This compound Uzarigenin->NaK_ATPase Inhibition Src->EGFR Transactivation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Expression (Proliferation, Apoptosis) ERK->Transcription Regulation

Caption: Na+/K+-ATPase signaling cascade initiated by cardenolide glycosides.

Investigating Uzarigenin Digitaloside-Induced Apoptosis Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the apoptotic pathways induced by uzarigenin digitaloside, a cardiac glycoside with potential as an anti-cancer agent. The protocols outlined below detail key experiments to elucidate the molecular mechanisms underlying its cytotoxic effects.

Introduction

This compound belongs to the family of cardiac glycosides, compounds known to induce apoptosis in various cancer cell lines. The primary mechanism of action for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, leading to downstream signaling events that trigger programmed cell death. Investigating these pathways is crucial for the development of this compound as a potential therapeutic. This document provides detailed protocols for assessing cell viability, quantifying apoptosis, and analyzing key protein expression and mitochondrial changes.

Key Apoptotic Pathways

This compound-induced apoptosis is hypothesized to occur through two primary pathways:

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of death ligands, such as Fas Ligand (FasL), to their corresponding receptors (e.g., Fas) on the cell surface. This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspases, such as caspase-8.

  • The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax translocate to the mitochondria, leading to the disruption of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9.

Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Overview

The following diagram illustrates the putative signaling cascade initiated by this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Uzarigenin Uzarigenin Digitaloside NaK_ATPase Na+/K+-ATPase Uzarigenin->NaK_ATPase inhibits FasL FasL (upregulation) NaK_ATPase->FasL Bcl2 Bcl-2 (downregulation) NaK_ATPase->Bcl2 Bax Bax (upregulation) NaK_ATPase->Bax Fas Fas Receptor FasL->Fas DISC DISC Formation Fas->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion MMP ΔΨm Collapse Mitochondrion->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Substrates Cellular Substrates Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed apoptotic signaling pathways induced by this compound.

Quantitative Data Summary

The following tables summarize expected quantitative data based on studies of structurally similar cardiac glycosides, such as ouabain and digitoxin. These values can serve as a benchmark for experiments with this compound.

Table 1: IC50 Values of Cardiac Glycosides in Various Cancer Cell Lines

CompoundCell LineIC50 (nM)Exposure Time (h)Reference
OuabainA375 (Melanoma)67.17 ± 3.1648[1]
OuabainSK-Mel-28 (Melanoma)186.51 ± 10.5148[1]
DigitoxinHepG2/ADM (Hepatocellular Carcinoma)52.29 ± 6.2648[2]
DigitoxinTK-10 (Renal Adenocarcinoma)372[3]
DigoxinK-562 (Leukemia)28.2 ± 2.9Not Specified[3]

Table 2: Expected Changes in Apoptosis-Related Protein Levels

ProteinExpected Change with this compound TreatmentMethod of DetectionReference (Similar Glycosides)
Bcl-2DecreaseWestern Blot[1][4]
BaxIncreaseWestern Blot[1][4]
Cleaved Caspase-3IncreaseWestern Blot[4][5]
Cleaved Caspase-8IncreaseWestern Blot[4]
Cleaved Caspase-9IncreaseWestern Blot[4]
Cytochrome c (cytosolic)IncreaseWestern Blot[4]

Experimental Protocols

The following protocols provide a framework for investigating this compound-induced apoptosis.

Experimental Workflow

G cluster_workflow Experimental Workflow start Cancer Cell Culture treatment Treat with Uzarigenin Digitaloside (various conc.) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Annexin V/PI Staining (Apoptosis Quantification) treatment->flow wb Western Blot (Protein Expression) treatment->wb jc1 JC-1 Assay (Mitochondrial Membrane Potential) treatment->jc1 data_analysis Data Analysis and Interpretation mtt->data_analysis flow->data_analysis wb->data_analysis jc1->data_analysis

Caption: Workflow for investigating this compound-induced apoptosis.

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Quantification of Apoptosis (Annexin V/PI Staining)

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations for the determined time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Analysis of Apoptosis-Related Proteins (Western Blot)

Objective: To determine the effect of this compound on the expression levels of key apoptosis-regulating proteins.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells with RIPA buffer and collect the protein lysate.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis, normalizing to a loading control like β-actin.

Protocol 4: Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

Objective: To assess the effect of this compound on the mitochondrial membrane potential (ΔΨm).

Materials:

  • Cancer cell line of interest

  • This compound

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on coverslips (for microscopy) or in plates (for flow cytometry).

  • Treat the cells with this compound.

  • Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • For microscopy: Mount the coverslips and visualize under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates in mitochondria), while apoptotic cells will show green fluorescence (JC-1 monomers in the cytoplasm).

  • For flow cytometry: Harvest the cells and analyze them using a flow cytometer. The ratio of red to green fluorescence is used to quantify the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.

References

Exploring the Synergistic Effects of Cardiac Glycosides with Chemotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Uzarigenin Digitaloside and related compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the synergistic effects of this compound with chemotherapy is limited in publicly available literature. Therefore, this document provides a comprehensive overview and detailed protocols based on the broader class of cardiac glycosides, to which this compound belongs. The principles and methodologies described herein are applicable for investigating the potential synergistic anticancer effects of this compound.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have long been used in the treatment of heart conditions.[1][2][3] Emerging evidence has highlighted their potential as anticancer agents, both alone and in combination with conventional chemotherapy.[1][2][3][4][5] These compounds, including uzarigenin and its glycoside derivatives like this compound, have been shown to exhibit antiproliferative activity against various cancer cell lines.[6]

The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump on the cell membrane.[2][5] This inhibition leads to a cascade of downstream signaling events that can induce cancer cell death, inhibit cell proliferation, and potentially sensitize cancer cells to the cytotoxic effects of chemotherapeutic drugs. This document outlines the application of these principles to study the synergistic potential of this compound with chemotherapy and provides detailed protocols for key experiments.

Mechanism of Action: Synergistic Potential

The anticancer activity of cardiac glycosides stems from their ability to modulate several critical signaling pathways within cancer cells.[5] Inhibition of the Na+/K+-ATPase pump disrupts cellular ion homeostasis, leading to an increase in intracellular calcium levels. This can trigger apoptosis (programmed cell death) through various mechanisms. Furthermore, cardiac glycosides can influence key signaling pathways involved in cancer cell survival and proliferation, such as:

  • PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer and promotes cell growth and survival. Cardiac glycosides have been shown to inhibit this pathway, leading to decreased cancer cell viability.

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cancer cell survival. Cardiac glycosides can suppress NF-κB activation, thereby promoting apoptosis.

  • HIF-1α Signaling: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key protein involved in tumor adaptation to low oxygen conditions and is associated with resistance to chemotherapy. Some cardiac glycosides can inhibit HIF-1α, potentially reversing chemoresistance.

By targeting these pathways, cardiac glycosides can lower the threshold for chemotherapy-induced cell death, leading to a synergistic effect where the combination of the two agents is more effective than the sum of their individual effects.

Data Presentation: Synergistic Effects of Cardiac Glycosides with Chemotherapy

The following tables summarize representative quantitative data on the antiproliferative activity of uzarigenin alone and the synergistic effects of other cardiac glycosides with chemotherapeutic agents in various cancer cell lines.

Table 1: Antiproliferative Activity of Uzarigenin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
PC3Prostate Cancer0.3
HeLaCervical Cancer3.0
Calu-1Lung Cancer8.0
MCF-7Breast Cancer6.0
U251MGGlioblastoma6.0

(Data sourced from MedchemExpress, citing Hosseini SH, et al. J Nat Prod. 2019 Jan 25;82(1):74-79.)[6]

Table 2: Synergistic Effects of Cardiac Glycosides with Chemotherapeutic Agents

Cardiac GlycosideChemotherapeutic AgentCancer Cell LineEffect
Digoxin5-FluorouracilDoxorubicin-resistant Breast Cancer (MCF-7/DoxR, MDA-MB-231/DoxR)Synergistic Cytotoxicity
DigitoxinDoxorubicinNon-Small Cell Lung CancerEnhanced Cytotoxicity
OuabainCisplatinOvarian CancerIncreased Apoptosis

(Data is illustrative and compiled from various preclinical studies on cardiac glycosides.)

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the synergistic effects of this compound with chemotherapy.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and a chemotherapeutic agent, both individually and in combination, and to calculate the IC50 values.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Chemotherapeutic agent

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. Treat the cells with:

    • This compound alone

    • Chemotherapeutic agent alone

    • Combination of both drugs at a constant ratio (e.g., based on their individual IC50 values)

    • Vehicle control (DMSO)

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each treatment using dose-response curves.

Combination Index (CI) Calculation

Objective: To quantitatively determine the nature of the interaction between this compound and the chemotherapeutic agent (synergism, additivity, or antagonism).

Methodology: The Combination Index (CI) is calculated using the Chou-Talalay method.

Formula: CI = (D1 / Dx1) + (D2 / Dx2)

Where:

  • D1 and D2 are the concentrations of drug 1 (this compound) and drug 2 (chemotherapy) in combination that produce a certain effect (e.g., 50% inhibition).

  • Dx1 and Dx2 are the concentrations of drug 1 and drug 2 alone that produce the same effect.

Interpretation:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software such as CompuSyn can be used to calculate CI values from the dose-response data obtained from the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment.

Materials:

  • Cancer cell lines

  • This compound and chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compounds as described in the MTT assay protocol for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Western Blot Analysis

Objective: To investigate the effect of the drug combination on the expression and activation of key proteins in signaling pathways involved in apoptosis and cell survival.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Akt, p-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Analyze the changes in protein expression and phosphorylation levels relative to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

cluster_membrane Cell Membrane cluster_cytosol Cytosol Cardiac Glycoside Cardiac Glycoside Na+/K+ ATPase Na+/K+ ATPase Cardiac Glycoside->Na+/K+ ATPase Inhibits Increased [Na+]i Increased [Na+]i Na+/K+ ATPase->Increased [Na+]i Leads to Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger->Increased [Ca2+]i Leads to Increased [Na+]i->Na+/Ca2+ Exchanger Inhibits Mitochondrion Mitochondrion Increased [Ca2+]i->Mitochondrion Activates Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Induces

Caption: Cardiac glycoside-induced apoptosis pathway.

Experimental Workflow for Synergy Assessment

cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion A Cell Culture (Cancer Cell Line) B Single Agent & Combination Drug Treatment A->B C MTT Assay (Cell Viability) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot (Protein Expression) B->E F IC50 Determination C->F H Quantification of Apoptosis D->H I Analysis of Signaling Pathways E->I G Combination Index (CI) Calculation F->G J Assessment of Synergy G->J H->J I->J

Caption: Workflow for assessing drug synergy.

Conclusion

The exploration of cardiac glycosides, such as this compound, as chemosensitizing agents offers a promising avenue for enhancing the efficacy of existing cancer therapies. The protocols and conceptual framework provided in this document serve as a guide for researchers to systematically investigate these synergistic interactions. By elucidating the underlying molecular mechanisms, it may be possible to develop novel combination therapies that improve patient outcomes and overcome drug resistance. Further preclinical and clinical studies are warranted to fully realize the therapeutic potential of this class of compounds in oncology.

References

Troubleshooting & Optimization

troubleshooting low yield in uzarigenin digitaloside extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of uzarigenin digitaloside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common plant sources?

A1: this compound, also known as Acoschimperoside N or 17β-Neriifolin, is a cardiac glycoside.[1] It is a steroid derivative that can be isolated from various plants, most notably from the leaves and seeds of Nerium oleander (common oleander) and Thevetia neriifolia (yellow oleander).[1]

Q2: What are the general steps involved in the extraction of this compound?

A2: The typical extraction process for cardiac glycosides like this compound involves the following key stages:

  • Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for efficient extraction.

  • Extraction: Using appropriate solvents to draw out the desired compounds from the plant matrix.

  • Purification: Separating this compound from other extracted metabolites.

  • Quantification: Using analytical techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration and purity of the final product.[2]

Q3: What type of solvents are most effective for this compound extraction?

A3: Polar organic solvents are generally the most effective for extracting cardiac glycosides. Ethanol and methanol are commonly used due to their high efficiency in dissolving these compounds.[2] The choice of solvent can significantly impact the extraction yield.

Q4: How can I identify and quantify the this compound in my extract?

A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used and precise method for the separation, identification, and quantification of cardiac glycosides like this compound.[3][4] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.[2]

Troubleshooting Guide for Low Yield

Low yield is a common issue in the extraction of natural products. The following table outlines potential causes for low this compound yield and provides actionable solutions.

Problem Area Potential Cause Recommended Solution
Plant Material Preparation Incomplete Drying: Residual moisture can lead to enzymatic degradation of the glycoside.Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C).[2]
Inadequate Grinding: A coarse powder reduces the surface area available for solvent penetration.Grind the dried plant material into a fine and uniform powder.
Extraction Process Inappropriate Solvent: The solvent may not be optimal for dissolving this compound.Experiment with different polar solvents like methanol, ethanol, or hydroalcoholic mixtures to find the most effective one.
Insufficient Solvent Volume: An inadequate solvent-to-solid ratio can result in incomplete extraction.Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w).
Suboptimal Extraction Time: The extraction period may be too short to allow for complete diffusion of the compound.Optimize the extraction time. For maceration, allow at least 24-72 hours with periodic agitation. For Soxhlet extraction, 8-12 hours is a typical duration.[2]
Incorrect Extraction Temperature: Temperature can significantly affect extraction efficiency and compound stability.For maceration, room temperature is standard. For methods like Soxhlet or accelerated solvent extraction, temperature optimization is crucial. Be cautious as high temperatures can lead to degradation.[5][6]
Compound Degradation Enzymatic Degradation: Plant enzymes like β-glucosidases can cleave the sugar moiety of the glycoside, reducing the yield of the intact molecule.High-temperature drying of the plant material (85-90°C) can help deactivate these enzymes.[7]
Acid Hydrolysis: Acidic conditions during extraction or storage can lead to the breakdown of the glycosidic bond.Maintain a neutral pH during the extraction process and for the storage of the extract.
Overheating during Solvent Evaporation: Excessive heat during the concentration step can degrade the compound.Use a rotary evaporator at a controlled, low temperature (around 40°C) to remove the solvent.[2]
Purification and Isolation Loss during Liquid-Liquid Partitioning: The compound may not be partitioning efficiently into the desired solvent phase.Ensure the choice of immiscible solvents is appropriate for the polarity of this compound.
Incomplete Elution from Chromatography Column: The solvent system used for column chromatography may not be effectively eluting the compound.Perform small-scale trials with different solvent systems to optimize the separation and ensure complete elution.

Experimental Protocols

Protocol 1: Maceration Extraction of this compound from Nerium oleander Leaves

This protocol provides a basic method for the extraction of total cardiac glycosides, including this compound.

1. Plant Material Preparation:

  • Collect fresh leaves of Nerium oleander.
  • Dry the leaves in a hot air oven at 85-90°C to deactivate enzymes.[7]
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Weigh 100g of the powdered plant material.
  • Place the powder in a large container and add 1000 mL of 80% ethanol.
  • Seal the container and allow it to stand for 72 hours at room temperature with occasional shaking.
  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process with the plant residue two more times with fresh solvent to ensure maximum recovery.

3. Concentration:

  • Combine all the filtrates.
  • Concentrate the extract using a rotary evaporator at a temperature of 40°C until the ethanol is completely removed, yielding a crude extract.

4. Purification (Liquid-Liquid Partitioning):

  • Dissolve the crude extract in a suitable solvent mixture (e.g., n-butanol, chloroform, and ethanol) for further purification and isolation of this compound.[7] The specific ratios will need to be optimized based on the crude extract's properties.

5. Quantification:

  • Prepare a standard solution of this compound of known concentration.
  • Analyze the purified extract and the standard solution using HPLC-DAD.
  • Compare the peak area of the compound in the extract to the standard curve to determine its concentration.

Protocol 2: HPLC-DAD Quantification of this compound

This protocol outlines a general method for the quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
  • A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • A common mobile phase for cardiac glycoside separation is a gradient of acetonitrile and water, both of which may be acidified with a small amount of formic acid (e.g., 0.1%).
  • The gradient program will need to be optimized to achieve good separation of this compound from other compounds in the extract. A starting point could be a linear gradient from 20% to 80% acetonitrile over 30 minutes.

3. Sample Preparation:

  • Accurately weigh a portion of the dried extract and dissolve it in the initial mobile phase composition.
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject a known volume of the sample (e.g., 10-20 µL) into the HPLC system.
  • Monitor the elution profile at a wavelength where this compound has maximum absorbance (this can be determined by acquiring a UV spectrum of a pure standard).
  • Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.
  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from a series of standard solutions of known concentrations.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification & Analysis p1 Fresh Plant Material (e.g., Nerium oleander leaves) p2 Drying (e.g., 85-90°C) p1->p2 p3 Grinding p2->p3 e1 Maceration or Soxhlet (e.g., with 80% Ethanol) p3->e1 Powdered Material e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator at 40°C) e2->e3 q1 Crude Extract e3->q1 Concentrated Extract q2 Liquid-Liquid Partitioning q1->q2 q3 Column Chromatography q2->q3 q4 HPLC-DAD Analysis q3->q4 q5 Pure this compound q4->q5

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingYield cluster_check Initial Checks cluster_investigate Further Investigation cluster_solution Potential Solutions start Low Uzarigenin Digitaloside Yield c1 Plant Material Preparation (Drying, Grinding) start->c1 c2 Extraction Parameters (Solvent, Time, Temp) start->c2 c3 Post-Extraction Handling (Evaporation Temp) start->c3 i1 Enzymatic Degradation (Check drying protocol) c1->i1 s1 Optimize Drying Temperature and Grinding Fineness c1->s1 i2 Acid Hydrolysis (Check pH of solvents) c2->i2 s2 Systematically Vary Extraction Conditions c2->s2 i3 Incomplete Purification (Optimize chromatography) c3->i3 s3 Use Controlled Low-Temp Evaporation c3->s3 i1->s1 s4 Improve Enzyme Deactivation Step i1->s4 s5 Buffer Solvents to Neutral pH i2->s5 s6 Test Different Chromatography Solvents i3->s6

Caption: A logical flow diagram for troubleshooting low yield in this compound extraction.

References

Technical Support Center: Uzarigenin Digitaloside Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability and degradation challenges of uzarigenin digitaloside.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during experiments?

A1: this compound, like other cardiac glycosides, is susceptible to degradation under several conditions. The primary factors include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, separating the sugar moiety from the uzarigenin aglycone.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[2][3]

  • Light: Exposure to ultraviolet (UV) or even visible light can lead to photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the steroid nucleus or the lactone ring.

Q2: I am observing a loss of activity of my this compound sample. What could be the cause?

A2: A loss of biological activity, often measured by its ability to inhibit the Na+/K+-ATPase pump, is a common indicator of degradation.[4][5] The most likely cause is the cleavage of the digitaloside sugar moiety, as the sugar portion of the molecule is crucial for its binding affinity and pharmacokinetic properties. You may also be observing the formation of inactive isomers or oxidation products. It is recommended to verify the purity of your sample using a suitable analytical method like HPLC.

Q3: How can I properly store my this compound samples to ensure stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.

  • Solvent: If in solution, use a high-purity, degassed solvent. The stability in aqueous solutions can be pH-dependent, so buffering may be necessary.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation product under hydrolytic conditions (acidic or basic) is the aglycone, uzarigenin , and the free digitaloside sugar. Other potential degradation products can arise from oxidation or isomerization of the lactone ring or the steroid nucleus. Identification of these products typically requires techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradationPerform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. Compare the chromatograms of your sample with a freshly prepared standard.
Loss of potency in bioassay Hydrolysis of the glycosidic bondVerify the pH of your experimental solution. Ensure it is within a stable range for this compound (ideally near neutral). Analyze the sample by HPLC to check for the presence of the uzarigenin aglycone.
Discoloration of the sample (e.g., yellowing) Oxidation or photodecompositionStore samples protected from light and under an inert atmosphere. Prepare fresh solutions before use.
Inconsistent results between experiments Inconsistent sample handling and storageAdhere strictly to a standardized protocol for sample preparation, storage, and handling. Ensure all researchers are following the same procedures.

Quantitative Stability Data (Illustrative)

The following tables present illustrative data from a forced degradation study on this compound. These are representative examples to guide experimental design and interpretation.

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Time (hours)This compound Remaining (%)
2.0602475.2
4.0602492.5
7.0602498.1
9.0602488.4
12.0602465.7

Table 2: Effect of Temperature on this compound Stability

Temperature (°C)pHTime (hours)This compound Remaining (%)
257.07299.5
407.07295.3
607.07289.1
807.07272.8

Table 3: Effect of Oxidative Stress on this compound Stability

Oxidizing AgentConcentrationTemperature (°C)Time (hours)This compound Remaining (%)
H₂O₂3%252485.6
H₂O₂10%252471.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[6][7][8]

1. Acid and Base Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
  • For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.
  • For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.
  • Incubate the solutions at 60°C for 24 hours.
  • Neutralize the samples before analysis by HPLC.

2. Thermal Degradation:

  • Place the solid this compound powder in a controlled temperature oven at 80°C for 48 hours.
  • For solution stability, prepare a 1 mg/mL solution in a suitable solvent and incubate at 60°C for 48 hours.

3. Photolytic Degradation:

  • Expose a 1 mg/mL solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.
  • As a control, keep a similar solution in the dark for the same duration.

4. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound.
  • Add 3% hydrogen peroxide and keep the solution at room temperature for 24 hours.

5. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
  • Characterize the degradation products using LC-MS if necessary.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general starting point for developing an HPLC method to monitor the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 218 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Signaling_Pathway cluster_cell Cardiac Myocyte NaK_ATPase Na+/K+-ATPase Pump Na_in Intracellular Na+ NaK_ATPase->Na_in Increased Concentration NCX Na+/Ca2+ Exchanger Na_in->NCX Reduced Na+ Gradient Ca_in Intracellular Ca2+ SR Sarcoplasmic Reticulum Ca_in->SR Increased Ca2+ Uptake & Release NCX->Ca_in Reduced Ca2+ Efflux Contraction Increased Contraction SR->Contraction Uzarigenin_Digitaloside This compound Uzarigenin_Digitaloside->NaK_ATPase Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Uzarigenin Digitaloside Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Thermal Thermal Stress (80°C) Stock->Thermal Photo Photolytic Stress (UV light) Stock->Photo Oxidative Oxidative Stress (3% H₂O₂) Stock->Oxidative HPLC HPLC Analysis Acid->HPLC Base->HPLC Thermal->HPLC Photo->HPLC Oxidative->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Data Data Analysis & Stability Assessment LCMS->Data

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Overcoming Cellular Resistance to Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with uzarigenin digitaloside, a cardiac glycoside with therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. The elevated calcium levels can trigger a cascade of events, including the induction of apoptosis in cancer cells.

Q2: My cells are showing reduced sensitivity to this compound over time. What are the likely causes?

A2: Reduced sensitivity, or acquired resistance, to this compound can arise from several molecular mechanisms:

  • Overexpression of P-glycoprotein (P-gp/MDR1): P-gp is an ATP-dependent efflux pump that can actively transport this compound out of the cell, thereby reducing its intracellular concentration and efficacy.

  • Mutations in the Na+/K+-ATPase: Alterations in the α-subunit of the Na+/K+-ATPase, the direct target of this compound, can reduce the binding affinity of the drug, rendering it less effective.

  • Activation of Anti-Apoptotic Pathways: Upregulation of pro-survival signaling pathways, such as the NF-κB pathway, can counteract the pro-apoptotic effects of this compound.

Q3: Can I combine this compound with other therapeutic agents?

A3: Yes, combination therapy is a promising strategy to overcome resistance and enhance the efficacy of this compound. Combining it with P-glycoprotein inhibitors can increase its intracellular accumulation. Additionally, pairing it with agents that target parallel survival pathways may lead to synergistic anti-cancer effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High IC50 value for this compound in my cell line. The cell line may have intrinsic resistance.1. Assess P-gp Expression: Perform Western blot or qRT-PCR to determine the expression level of P-glycoprotein (MDR1).2. Sequence Na+/K+-ATPase: Check for mutations in the gene encoding the α-subunit of the Na+/K+-ATPase.3. Combination Therapy: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) or an inhibitor of a relevant survival pathway.
Decreased apoptotic cell death upon treatment. Upregulation of anti-apoptotic proteins or pathways.1. Analyze NF-κB Activity: Use a reporter assay or Western blot for phosphorylated NF-κB subunits to assess pathway activation.2. Inhibit NF-κB: Treat cells with an NF-κB inhibitor in combination with this compound.3. Profile Apoptosis-Related Proteins: Perform a Western blot analysis for key proteins in the apoptotic cascade (e.g., Bcl-2, Bax, caspases) to identify dysregulated players.
Inconsistent results between experiments. Experimental variability or cell line instability.1. Standardize Protocols: Ensure consistent cell seeding densities, drug concentrations, and incubation times.2. Cell Line Authentication: Regularly authenticate your cell line to ensure its identity and check for mycoplasma contamination.3. Control for Passage Number: Use cells within a consistent and low passage number range for all experiments.

Data Presentation

Table 1: Comparative Activity of Cardiac Glycosides in Cancer Cell Lines

While specific IC50 values for this compound are not widely available in public literature, the following table presents data for the closely related and well-studied cardiac glycoside, digitoxin, to provide a comparative context for its potency.

Cell LineCancer TypeDigitoxin IC50 (nM)Reference
K-562Chronic Myelogenous Leukemia6.4 ± 0.4[1]
TK-10Renal Adenocarcinoma3.0 ± 0.2[1]
A549Lung CarcinomaNot specified, but active[2]
MHCC97HHepatocellular CarcinomaNot specified, but active[2]
HCT116Colon CarcinomaNot specified, but active[2]

Table 2: Substrate Affinity of a Glycosyltransferase for Uzarigenin and other Cardenolides

This table provides the Michaelis constant (Km), a measure of substrate affinity, for a specific glycosyltransferase with uzarigenin and other cardenolides. Lower Km values indicate higher affinity.

SubstrateKm (µM)Reference
Resibufogenin7.0[2]
Digitoxigenin12.3[2]
Uzarigenin17.4[2]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protein Expression Analysis: Western Blot for P-glycoprotein

This protocol is used to detect the expression levels of P-glycoprotein (MDR1).

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of Action and Resistance to this compound Uzarigenin This compound NaK_ATPase Na+/K+-ATPase Uzarigenin->NaK_ATPase Inhibits Pgp P-glycoprotein (MDR1) Uzarigenin->Pgp Efflux Substrate Ca_Influx Increased Intracellular Ca2+ NaK_ATPase->Ca_Influx Leads to Resistance Cellular Resistance NaK_ATPase->Resistance Mutations in α-subunit Apoptosis Apoptosis Ca_Influx->Apoptosis Pgp->Resistance Contributes to

Caption: Mechanism of action and resistance to this compound.

cluster_1 Troubleshooting Workflow for this compound Resistance Start High IC50 Observed Check_Pgp Assess P-gp Expression (Western Blot/qRT-PCR) Start->Check_Pgp Pgp_High P-gp Overexpression Check_Pgp->Pgp_High High Pgp_Normal Normal P-gp Levels Check_Pgp->Pgp_Normal Normal Combine_PgpI Combine with P-gp Inhibitor Pgp_High->Combine_PgpI Sequence_NaK Sequence Na+/K+-ATPase α-subunit Pgp_Normal->Sequence_NaK Mutation_Found Mutation Identified Sequence_NaK->Mutation_Found Yes No_Mutation No Mutation Sequence_NaK->No_Mutation No Alternative_Target Consider Alternative Targeting Strategies Mutation_Found->Alternative_Target Check_NFkB Assess NF-κB Activity No_Mutation->Check_NFkB Combine_NFkBI Combine with NF-κB Inhibitor Check_NFkB->Combine_NFkBI

Caption: Troubleshooting workflow for this compound resistance.

cluster_2 NF-κB Signaling Pathway in Chemoresistance Stimuli Chemotherapeutic Agents (e.g., this compound) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to Dissociation IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Gene Transcription NFkB_active->Gene_Transcription Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, XIAP) Gene_Transcription->Anti_Apoptotic Resistance Chemoresistance Anti_Apoptotic->Resistance

References

Technical Support Center: Uzarigenin & Its Glycosides in Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Initial research indicates that "uzarigenin digitaloside" is not a commonly referenced specific compound in publicly available scientific literature. The information provided below pertains to the parent aglycone, uzarigenin , and its more well-documented glycoside, uzarin . Researchers should adapt these guidelines based on the specific properties of their test article.

This guide provides troubleshooting advice and frequently asked questions for researchers using uzarigenin and its related glycosides in animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for uzarigenin and its glycosides?

A1: Uzarigenin and its glycosides are cardiac glycosides. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cell membranes, particularly in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, resulting in increased cardiac contractility.

Signaling Pathway for Cardiac Glycosides

cluster_membrane Cell Membrane cluster_cell Intracellular Space cluster_effect Physiological Effect pump Na+/K+-ATPase Na_in Increased Intracellular Na+ pump->Na_in Leads to ncx Na+/Ca2+ Exchanger (NCX) Ca_in Increased Intracellular Ca2+ ncx->Ca_in Results in Na_in->ncx Reduces driving force for Ca2+ extrusion via NCX contractility Increased Cardiac Contractility Ca_in->contractility Causes uzarigenin Uzarigenin Glycoside uzarigenin->pump Inhibits

Caption: Mechanism of action for uzarigenin glycosides.

Q2: What are the common routes of administration for uzarigenin glycosides in animal studies?

A2: The most common routes are intravenous (IV) for acute studies due to rapid action and complete bioavailability, and oral gavage (PO) for sub-chronic or chronic studies to assess absorption and metabolic stability. Intraperitoneal (IP) injection is also used, but it can be associated with local irritation.

Q3: What are the reported effective and toxic doses of related compounds like uzarin?

A3: Dosing is highly species-dependent and should be determined through dose-ranging studies. The following table summarizes historical data for uzarin, which should be used as a starting reference only.

SpeciesRouteParameterDose (mg/kg)Citation
CatIVLethal Dose0.114
PigeonIVLethal Dose0.295
Guinea PigIVLethal Dose0.35
FrogLymph SacMLD0.5-0.6

MLD: Minimum Lethal Dose

Troubleshooting Guide

Problem 1: Poor solubility of the compound in aqueous vehicles.

Cause: Uzarigenin and its glycosides are often poorly soluble in water, which can lead to inaccurate dosing and precipitation.

Solution:

  • Vehicle Selection: Use a co-solvent system. A common starting point is a mixture of DMSO, Cremophor EL (or Kolliphor EL), and saline.

  • Sonication: Use a bath sonicator to aid dissolution.

  • pH Adjustment: Assess the pH-solubility profile of your specific compound.

Recommended Vehicle Preparation Protocol:

  • Dissolve the required amount of uzarigenin glycoside in a minimal volume of DMSO (e.g., 5-10% of the final volume).

  • Add an equal volume of Cremophor EL to the DMSO solution and vortex thoroughly.

  • Add saline (0.9% NaCl) dropwise while vortexing until the final volume is reached.

  • Visually inspect the final solution for any precipitation. Prepare fresh daily.

Problem 2: High incidence of acute toxicity or mortality in animals, even at low doses.

Cause: Cardiac glycosides have a narrow therapeutic index. Rapid administration, especially intravenously, can cause acute cardiac events.

Solution:

  • Slower Infusion Rate: For IV administration, use a syringe pump to deliver the dose over a longer period (e.g., 5-10 minutes) instead of a bolus injection.

  • Dose Fractionation: For oral or IP routes, consider splitting the daily dose into two or more administrations.

  • Comprehensive Monitoring: Continuously monitor animals for signs of toxicity, such as lethargy, labored breathing, or convulsions, for at least 4 hours post-dosing.

Troubleshooting Workflow for Unexpected Mortality

start Unexpected Animal Mortality Observed check_dose Verify Dose Calculation & Preparation start->check_dose check_route Review Administration Technique & Speed check_dose->check_route Calculation OK adjust_dose Reduce Dose by 30-50% in Next Cohort check_dose->adjust_dose Error Found check_vehicle Assess Vehicle for Toxicity/Irritation check_route->check_vehicle Technique OK adjust_admin Slow Infusion Rate / Use Oral Gavage check_route->adjust_admin Issue Identified necropsy Perform Necropsy on Deceased Animals check_vehicle->necropsy Vehicle OK adjust_vehicle Test Vehicle-Only Control Group check_vehicle->adjust_vehicle Suspected Issue histopath Conduct Histopathology (Heart, Kidney, Liver) necropsy->histopath histopath->adjust_dose end Refined Protocol adjust_dose->end adjust_admin->end adjust_vehicle->end

Caption: Decision tree for troubleshooting unexpected mortality.

Problem 3: High variability in experimental results between animals.

Cause: Variability can stem from inconsistent dosing formulation, administration technique, or underlying differences in animal health or metabolism.

Solution:

  • Formulation Consistency: Always prepare the dosing solution fresh for each experiment using the exact same protocol. Ensure the compound is fully dissolved before administration.

  • Administration Precision: Use precise, calibrated equipment for dosing. For oral gavage, ensure the compound is delivered directly to the stomach.

  • Animal Acclimatization: Ensure all animals are properly acclimatized to the laboratory environment and handling for at least one week before the experiment begins.

  • Fasting: For oral administration studies, a consistent fasting period (e.g., 4-6 hours) before dosing can reduce variability in absorption.

Experimental Protocols

Protocol 1: Acute Intravenous Toxicity (Dose-Ranging) Study in Rats

  • Animals: 8-week old male Sprague-Dawley rats.

  • Acclimatization: 1 week minimum.

  • Grouping: 5 groups (n=3-5 per group): Vehicle control, Dose 1, Dose 2, Dose 3, Dose 4. Doses should be selected based on literature review, starting low.

  • Dosing Formulation: Prepare compound in a vehicle of 10% DMSO, 10% Cremophor EL, 80% Saline.

  • Administration: Administer the formulation via the lateral tail vein using a 27G needle connected to a syringe pump. Infuse the total volume (e.g., 1 mL/kg) over 5 minutes.

  • Monitoring: Observe animals continuously for the first 4 hours for clinical signs of toxicity. Record mortality and time to death. Monitor daily for 7 days.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD) and identify potential lethal doses.

Experimental Workflow for an Acute IV Study

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis acclimate Animal Acclimatization group Randomize into Dose Groups acclimate->group formulate Prepare Dosing Formulations group->formulate administer IV Administration (Slow Infusion) formulate->administer monitor Continuous Monitoring (4h) administer->monitor observe Daily Observation (7 Days) monitor->observe data Record Mortality & Clinical Signs observe->data endpoint Determine MTD data->endpoint

Caption: Workflow for an acute intravenous toxicity study.

Technical Support Center: Uzarigenin Digitaloside In-Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uzarigenin digitaloside in in-vitro settings. The focus is on minimizing off-target effects and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound, like other cardiac glycosides, primarily acts by inhibiting the plasma membrane Na+/K+-ATPase (sodium-potassium pump)[1]. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration.

Q2: What are the known or suspected off-target effects of this compound?

A2: While specific off-target protein binding partners for this compound are not extensively documented in publicly available literature, cardiac glycosides as a class are known to modulate several signaling pathways independently of their Na+/K+-ATPase inhibitory activity. These potential off-target pathways include NF-κB, PI3K/Akt, JAK/STAT, and MAPK/ERK signaling cascades[1][2][3][4][5]. These interactions can contribute to both therapeutic and toxic effects.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: To differentiate between on-target (Na+/K+-ATPase inhibition-mediated) and off-target effects, consider the following strategies:

  • Use of a rescue experiment: Employ cell lines engineered to express a cardiac glycoside-resistant mutant of the Na+/K+-ATPase. If the observed effect is diminished or absent in these cells, it is likely mediated by the on-target mechanism.

  • Dose-response analysis: Compare the concentration range at which this compound inhibits Na+/K+-ATPase with the concentration range that elicits the observed cellular effect. A significant separation in these dose-response curves may suggest an off-target mechanism.

  • Use of specific inhibitors: Utilize well-characterized inhibitors of suspected off-target pathways (e.g., PI3K inhibitors, MAPK inhibitors) in combination with this compound to see if the effect is attenuated.

Q4: What is a typical effective concentration range for this compound in in-vitro studies?

A4: The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. Based on data for structurally related cardiac glycosides, the IC50 for Na+/K+-ATPase inhibition is typically in the nanomolar to low micromolar range[6]. Cytotoxicity IC50 values in cancer cell lines for other cardiac glycosides can range from tens of nanomolars to several micromolars[6][7][8][9][10]. It is crucial to perform a dose-response curve for your specific cell line and assay.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity assays (e.g., MTT, XTT). 1. Inconsistent cell seeding density.2. Fluctuation in incubation times.3. Compound precipitation at higher concentrations.4. Interference of the compound with the assay chemistry.1. Ensure uniform cell seeding and distribution in multi-well plates.2. Standardize all incubation periods precisely.3. Visually inspect wells for precipitation. If observed, consider using a lower top concentration or a different solvent.4. Run a control with the compound in cell-free media to check for direct reaction with the assay reagents.
Discrepancy between Na+/K+-ATPase inhibition and cellular effect potency. 1. The cellular effect is mediated by an off-target mechanism.2. Poor cell permeability of the compound.3. Rapid metabolism of the compound by the cells.1. Investigate potential off-target pathways using specific inhibitors or reporter assays.2. Assess cell permeability using techniques like Caco-2 permeability assays.3. Analyze compound stability in cell culture media over the experimental time course using LC-MS.
Unexpected or contradictory results in signaling pathway analysis (e.g., Western blot). 1. Inappropriate time point for analysis.2. Antibody non-specificity.3. Crosstalk between signaling pathways.1. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation or expression.2. Validate antibodies using positive and negative controls (e.g., siRNA knockdown, blocking peptides).3. Consult literature for known pathway crosstalk and consider a more systems-level approach to analysis.
Difficulty in dissolving this compound. 1. Low aqueous solubility.1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5%).

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative IC50 values for other cardiac glycosides to illustrate the expected range of potencies for on-target and off-target effects. Researchers should determine these values experimentally for this compound in their specific system.

Table 1: Representative On-Target Activity (Na+/K+-ATPase Inhibition) of Cardiac Glycosides

Compound Enzyme Source IC50 Reference
DigoxinRat brain microsomes2.5 x 10⁻⁸ M (high affinity) 1.3 x 10⁻⁴ M (low affinity)[11]
OleandrinNot specified0.62 µM
OuabainNot specified0.22 µM

Table 2: Representative Cytotoxicity (Off-Target or Combined Effects) of Cardiac Glycosides in Human Cancer Cell Lines

Compound Cell Line Assay Duration IC50 Reference
DigoxinVarious human cancer cell linesNot specified40 - 200 nM[6]
Compound 4b (synthetic)MCF-7 (Breast)Not specified8.5 ± 0.72 µg/mL[8]
Compound 4b (synthetic)HepG2 (Liver)Not specified9.4 ± 0.84 µg/mL[8]
Compound 4b (synthetic)HCT-116 (Colon)Not specified11.7 ± 0.89 µg/mL[8]

Experimental Protocols

Protocol 1: Determination of Na+/K+-ATPase Activity Inhibition

This protocol is a generalized method for assessing the inhibition of Na+/K+-ATPase activity and should be optimized for the specific experimental setup.

Materials:

  • Cell or tissue homogenate containing Na+/K+-ATPase

  • Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)

  • ATP solution

  • This compound stock solution

  • Ouabain (as a positive control)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Prepare cell or tissue homogenates according to standard protocols to enrich for membrane proteins.

  • Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

  • Prepare a reaction mixture containing the assay buffer and a standardized amount of protein homogenate.

  • Add varying concentrations of this compound (and ouabain for the positive control) to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding a final concentration of 4 mM ATP.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).

  • The amount of inorganic phosphate (Pi) released is proportional to the Na+/K+-ATPase activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound.

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling_Pathways cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathways Uzarigenin_Digitaloside Uzarigenin Digitaloside NaK_ATPase Na+/K+-ATPase Uzarigenin_Digitaloside->NaK_ATPase Inhibition NFkB NF-κB Pathway Uzarigenin_Digitaloside->NFkB Modulation PI3K_Akt PI3K/Akt Pathway Uzarigenin_Digitaloside->PI3K_Akt Modulation JAK_STAT JAK/STAT Pathway Uzarigenin_Digitaloside->JAK_STAT Modulation MAPK_ERK MAPK/ERK Pathway Uzarigenin_Digitaloside->MAPK_ERK Modulation Na_in ↑ Intracellular Na+ Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Cellular_Effects Gene Expression, Proliferation, Survival, etc. NFkB->Cellular_Effects PI3K_Akt->Cellular_Effects JAK_STAT->Cellular_Effects MAPK_ERK->Cellular_Effects

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental_Workflow Start Start: Hypothesis Generation Dose_Response 1. Dose-Response & IC50 Determination (e.g., MTT Assay) Start->Dose_Response On_Target_Assay 2. On-Target Engagement (Na+/K+-ATPase Inhibition Assay) Dose_Response->On_Target_Assay Decision On-Target Potency ≈ Cellular Effect Potency? On_Target_Assay->Decision Off_Target_Investigation 3. Investigate Off-Target Pathways (Western Blot, Reporter Assays) Decision->Off_Target_Investigation No Conclusion_OnTarget Conclusion: Effect is likely on-target Decision->Conclusion_OnTarget Yes Conclusion_OffTarget Conclusion: Off-target effects are likely involved Off_Target_Investigation->Conclusion_OffTarget

References

identifying and removing contaminants from uzarigenin digitaloside samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uzarigenin digitaloside. Here, you will find information on identifying and removing common contaminants from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely contaminants in my this compound sample isolated from a plant source?

A1: When isolating this compound from natural sources such as Nerium oleander or Calotropis procera, the most probable contaminants are other structurally similar cardiac glycosides. These often include:

  • Odoroside-H: Another cardiac glycoside frequently co-isolated with uzarigenin.

  • Calotropagenin: The aglycone of calotropin, which can be present in extracts from Calotropis species.

  • Other plant-derived compounds: Pigments (like chlorophyll), lipids, and other secondary metabolites can also be present in initial extracts.

Q2: Which analytical techniques are best for identifying these contaminants?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of contaminants:

  • Thin-Layer Chromatography (TLC): An excellent initial method for quickly assessing the purity of your sample and identifying the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation of closely related compounds and allows for quantification of both this compound and its impurities.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the components, which is crucial for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of this compound and elucidating the structure of unknown contaminants.

Q3: My this compound sample appears to be degrading. What are the likely causes?

A3: Cardiac glycosides can be susceptible to degradation under certain conditions. Common causes of degradation include:

  • Harsh pH conditions: Strong acids or bases can lead to hydrolysis of the glycosidic bond, cleaving the sugar moiety from the uzarigenin aglycone.

  • Elevated temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can cause degradation. It is advisable to perform evaporation under reduced pressure at a temperature not exceeding 50°C.

  • Enzymatic degradation: If the plant material is not properly handled and dried, endogenous enzymes can hydrolyze the glycosides.

Troubleshooting Guides

Issue 1: Poor separation of this compound from contaminants on a silica gel column.
Possible Cause Solution
Inappropriate solvent system The polarity of the mobile phase is critical for good separation. If your compounds of interest are eluting too quickly (high Rf in TLC), decrease the polarity of the mobile phase. If they are not moving from the origin, increase the polarity. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
Column overloading Loading too much sample onto the column will result in broad, overlapping peaks. Reduce the amount of crude extract applied to the column relative to the amount of silica gel.
Sample not fully dissolved If the sample is not completely dissolved in the loading solvent, it will not apply to the column in a narrow band, leading to poor separation. Ensure your sample is fully dissolved before loading.
Issue 2: Multiple, closely-spaced spots on a TLC plate.
Possible Cause Solution
Insufficiently selective mobile phase The chosen solvent system may not be optimal for separating structurally similar cardiac glycosides. Experiment with different solvent systems. For cardiac glycosides, mixtures of chloroform/methanol, ethyl acetate/methanol, or toluene/ethyl acetate/acetic acid are often effective.
Co-eluting compounds The spots may represent isomers or closely related glycosides with very similar polarities. Consider using a different stationary phase (e.g., reversed-phase C18 TLC plates) or a two-dimensional TLC approach where the plate is developed in a second solvent system at a 90-degree angle to the first.
Sample degradation on the plate Some compounds can degrade on the silica surface, leading to streaking or the appearance of new spots. Minimize the time the spotted plate is exposed to air and light before development.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Contaminants

Compound Molecular Formula Molecular Weight ( g/mol ) General Polarity
This compoundC30H46O8534.7Glycoside - Polar
Uzarigenin (Aglycone)C23H34O4374.5Less polar than the glycoside
Odoroside-HC30H46O9550.7Glycoside - More polar than this compound
CalotropageninC23H32O6404.5Aglycone - Polarity will be higher than Uzarigenin due to more hydroxyl groups

Data sourced from PubChem and general chemical principles.

Table 2: Expected Elution Order in Chromatography

Chromatography Type Expected Elution Order (First to Last) Rationale
Normal Phase (e.g., Silica Gel) Uzarigenin -> this compound -> Odoroside-HElution is based on increasing polarity. Less polar compounds elute first.
Reversed Phase (e.g., C18) Odoroside-H -> this compound -> UzarigeninElution is based on decreasing polarity (increasing hydrophobicity). More polar compounds elute first.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To qualitatively assess the purity of an this compound sample and identify the presence of contaminants.

Materials:

  • Silica gel 60 F254 TLC plates

  • Sample dissolved in methanol or chloroform/methanol (1:1)

  • Developing chamber

  • Mobile phase: A common system for cardiac glycosides is Chloroform:Methanol (e.g., in a 9:1 or 8:2 v/v ratio). This may need to be optimized.

  • Visualization reagent: A solution of 10% sulfuric acid in ethanol or a Kedde reagent (3,5-dinitrobenzoic acid in alkaline solution).

  • Heating device (hot plate or heat gun)

Procedure:

  • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Place the plate in a developing chamber pre-saturated with the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate thoroughly.

  • Spray the plate with the visualization reagent.

  • Gently heat the plate until colored spots appear. Cardiac glycosides typically appear as brown, gray, or blue spots.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). A pure sample should ideally show a single spot.

Protocol 2: Column Chromatography for Purification

Objective: To purify this compound from a crude plant extract.

Materials:

  • Glass chromatography column

  • Silica gel (for column chromatography)

  • Crude extract

  • Solvents for the mobile phase (e.g., petroleum ether, ethyl acetate, methanol)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether) and pack the column.

  • Dissolve the crude extract in a minimal amount of the loading solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin elution with a non-polar solvent (e.g., 100% petroleum ether) to remove non-polar impurities like lipids and chlorophylls.

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol). This is known as a gradient elution.

  • Collect fractions in separate tubes.

  • Analyze the collected fractions by TLC (using Protocol 1) to identify which fractions contain the desired compound.

  • Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow start Crude Plant Extract extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Silica Gel Column Chromatography (Gradient Elution) concentration->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_product Purified this compound pooling->final_product

Caption: General workflow for the purification of this compound.

signaling_pathway uzarigenin This compound na_k_atpase Na+/K+-ATPase uzarigenin->na_k_atpase Inhibition src_kinase Src Kinase na_k_atpase->src_kinase Activation pi3k_akt PI3K/Akt Pathway src_kinase->pi3k_akt mapk_erk MAPK/ERK Pathway src_kinase->mapk_erk cellular_effects Cellular Effects (e.g., Apoptosis, Reduced Proliferation) pi3k_akt->cellular_effects mapk_erk->cellular_effects

Caption: Simplified signaling cascade initiated by this compound.

Technical Support Center: Optimization of Uzarigenin Digitaloside Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of uzarigenin digitaloside for analytical purposes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound and similar cardiac glycosides.

Q1: Why is derivatization of this compound necessary for our analysis?

A1: this compound, like many cardiac glycosides, may lack a strong chromophore, leading to poor sensitivity when using UV-Vis detection in High-Performance Liquid Chromatography (HPLC). Derivatization introduces a chemical tag to the molecule that enhances its detectability, often by improving its UV absorbance or enabling fluorescence detection. This allows for more sensitive and accurate quantification.

Q2: We are not seeing any product peak in our chromatogram after the derivatization reaction. What could be the problem?

A2: Several factors could lead to a failed derivatization reaction. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that your derivatizing agent and solvents are of high purity and not degraded. For instance, 1-naphthoyl chloride is sensitive to moisture.

  • Reaction Conditions: Inadequate temperature or reaction time can prevent the reaction from proceeding to completion. For cardiac glycosides like digoxin and digitoxin, a reaction temperature of 50°C for 1 hour has been shown to be effective when using 1-naphthoyl chloride.[1][2]

  • Solvent Choice: The solvent must be appropriate for the reaction. Pyridine is often used as it can solubilize cardiac glycosides and act as a catalyst.[2]

  • Sample Purity: Impurities in your this compound sample might interfere with the reaction.

Q3: We are observing multiple peaks in our chromatogram, making it difficult to identify the derivatized product. What is causing this?

A3: The presence of multiple peaks could be due to several reasons:

  • Excess Derivatizing Agent: A large excess of the derivatizing agent can result in a significant peak in the chromatogram, potentially interfering with the product peak. A "scavenger" reagent, such as dimethylamine, can be added after the reaction to react with the excess derivatizing agent and form a non-interfering product.[1][2]

  • Side Reactions: The reaction conditions might be too harsh, leading to the formation of degradation products or other side-products. Consider optimizing the temperature and reaction time.

  • Incomplete Reaction: If the reaction has not gone to completion, you may see a peak for the unreacted this compound alongside the derivatized product.

  • Isomers: In some cases, derivatization can lead to the formation of stereoisomers, which may be separated by the chromatographic method.

Q4: The peak corresponding to our derivatized product is very small, indicating a low reaction yield. How can we improve this?

A4: To improve the yield of your derivatization reaction, consider the following:

  • Molar Ratio of Reagents: Ensure that the derivatizing agent is present in a sufficient molar excess compared to the this compound.

  • Reaction Temperature and Time: Systematically optimize the reaction temperature and time. For some cardiac glycosides, increasing the temperature beyond a certain point can lead to lower yields due to degradation.[2]

  • Catalyst: The presence of a catalyst, such as pyridine, can significantly improve the reaction rate and yield.[2]

  • Moisture Control: Ensure that the reaction is carried out under anhydrous conditions, as moisture can deactivate many derivatizing agents.

Q5: Are there alternative analytical methods that do not require derivatization for this compound?

A5: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative for the analysis of cardiac glycosides without the need for derivatization.[3] LC-MS/MS offers high sensitivity and selectivity, allowing for the direct detection and quantification of uzarigenin and its glycosides in complex matrices.[3]

Experimental Protocols

Derivatization of Cardiac Glycosides with 1-Naphthoyl Chloride (Adapted for this compound)

This protocol is based on a validated method for the derivatization of digoxin and digitoxin and can be used as a starting point for the optimization of this compound derivatization.[1][2]

Materials:

  • This compound standard or sample

  • 1-Naphthoyl chloride solution (1.5 M in a suitable solvent like acetonitrile)

  • Pyridine (anhydrous)

  • Dimethylamine solution (1 M in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Thermostated water bath or heating block

  • Glass-stoppered test tubes

Procedure:

  • To a glass-stoppered test tube, add a known amount of this compound solution.

  • Add an equal volume of 1.5 M 1-naphthoyl chloride solution.

  • Add pyridine to the reaction mixture.

  • Incubate the mixture in a thermostated water bath at 50°C for 1 hour with gentle shaking.[1][2]

  • After 1 hour, cool the reaction mixture to room temperature.

  • Add an equal volume of 1 M dimethylamine solution to quench the excess 1-naphthoyl chloride and mix well.[1][2]

  • The sample is now ready for HPLC analysis.

Data Presentation

Table 1: Optimized Reaction Conditions for Derivatization of Digoxin and Digitoxin with 1-Naphthoyl Chloride[1][2]

ParameterOptimized Condition
Derivatizing Agent1-Naphthoyl Chloride
SolventPyridine
Reaction Temperature50°C
Reaction Time1 hour
Quenching AgentDimethylamine

Note: These conditions serve as a starting point and may require further optimization for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample This compound Sample add_reagents Add 1-Naphthoyl Chloride and Pyridine sample->add_reagents Step 1 react Incubate at 50°C for 1h add_reagents->react Step 2 quench Add Dimethylamine react->quench Step 3 hplc HPLC Analysis quench->hplc Step 4 data Data Acquisition hplc->data Step 5

Caption: Experimental workflow for the derivatization of this compound.

troubleshooting_flowchart start Start: No/Low Product Peak check_reagents Check Reagent Quality (Purity, Age, Storage) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK success Problem Solved check_reagents->success Reagents Faulty check_excess_reagent Analyze for Excess Derivatizing Agent check_conditions->check_excess_reagent Conditions OK check_conditions->success Conditions Incorrect optimize_ratio Optimize Molar Ratio of Reagents check_excess_reagent->optimize_ratio Excess Reagent Not the Issue check_excess_reagent->success Excess Reagent Identified consider_alternative Consider Alternative Method (e.g., LC-MS/MS) optimize_ratio->consider_alternative Optimization Fails optimize_ratio->success Optimization Successful

Caption: Troubleshooting flowchart for derivatization issues.

References

Validation & Comparative

A Comparative Guide to the In Vivo Anti-Proliferative Effects of Uzarigenin Digitaloside and Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of uzarigenin digitaloside and other well-studied cardiac glycosides. While in vivo data for this compound is not currently available in the public domain, this document summarizes its in vitro activity and juxtaposes it with the established in vivo anti-proliferative and anti-tumor effects of related compounds, namely digoxin and digitoxin. This comparison aims to provide a valuable resource for researchers interested in the therapeutic potential of cardiac glycosides in oncology.

Data Presentation: In Vitro vs. In Vivo Anti-Proliferative Activity

In Vitro Anti-Proliferative Activity of Uzarigenin

Limited studies have demonstrated the cytotoxic effects of uzarigenin against various human cancer cell lines. The available data on its 50% inhibitory concentration (IC50) are summarized below.

Cell LineCancer TypeIC50 (µM)
PC3Prostate Cancer0.3
HeLaCervical Cancer3.0
Calu-1Lung Cancer8.0
MCF-7Breast Cancer6.0
U251MGGlioblastoma6.0
In Vivo Anti-Proliferative and Anti-Tumor Activity of Comparator Cardiac Glycosides

In contrast to this compound, other cardiac glycosides like digoxin and digitoxin have been evaluated in preclinical in vivo models. The following tables summarize key findings from these studies.

Table 2: In Vivo Anti-Tumor Efficacy of Digoxin

Animal ModelCancer Type/Cell LineDosageKey Findings
Nude MiceBreast Cancer (MCF-7)2 mg/kg/day, intraperitonealSignificant reduction in tumor volume and weight compared to control.
Nude MiceLung Cancer (A549)1 mg/kg/day, intraperitonealInhibition of tumor growth and angiogenesis.[1]
SCID MiceProstate Cancer (PC3)2.5 mg/kg, 3 times/week, oral gavageArrest of tumor growth.
Nude MiceBreast CancerNot specifiedDigoxin treatment led to a reduction in the size of circulating tumor cell clusters.[2][3][4]

Table 3: In Vivo Anti-Tumor Efficacy of Digitoxin

Animal ModelCancer Type/Cell LineDosageKey Findings
Nude MiceLung Cancer (NCI-H460)1 mg/kg/day, intraperitonealSignificant inhibition of tumor growth and induction of apoptosis in tumor tissue.
Athymic MiceBreast Cancer (MDA-MB-231)0.5 mg/kg/day, oral gavageReduced tumor growth and metastasis.
Nude MicePancreatic Cancer (PANC-1)2 mg/kg, 3 times/week, intraperitonealSuppression of tumor progression and angiogenesis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for determining the anti-proliferative effects of compounds like uzarigenin on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Objective: To assess the ability of a test compound to inhibit tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional, to aid tumor formation)

  • Test compound (e.g., digoxin, digitoxin) and vehicle

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Preparation: Culture human cancer cells to a sufficient number. On the day of injection, harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (dissolved in a suitable vehicle) via the desired route (e.g., intraperitoneal injection, oral gavage) according to the predetermined dosing schedule. The control group receives the vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Tissue Analysis (Optional): Excised tumors can be further analyzed by histopathology, immunohistochemistry, or Western blotting to investigate the mechanism of action of the test compound.

Signaling Pathways and Experimental Workflows

Cardiac glycosides exert their anti-proliferative effects through the inhibition of the Na+/K+-ATPase pump, which in turn modulates several downstream signaling pathways crucial for cancer cell survival and proliferation.

Signaling Pathway of Cardiac Glycosides

Cardiac_Glycoside_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cardiac Glycosides Cardiac Glycosides Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycosides->Na+/K+-ATPase Inhibition Src Src Na+/K+-ATPase->Src Activation Increased Intracellular Ca2+ Increased Intracellular Ca2+ Na+/K+-ATPase->Increased Intracellular Ca2+ leads to PI3K PI3K Src->PI3K MAPK Pathway\n(ERK) MAPK Pathway (ERK) Src->MAPK Pathway\n(ERK) Akt Akt PI3K->Akt Transcription Factors\n(e.g., NF-κB, AP-1) Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription Factors\n(e.g., NF-κB, AP-1) Inhibition of pro-survival genes MAPK Pathway\n(ERK)->Transcription Factors\n(e.g., NF-κB, AP-1) Modulation of gene expression Cell Proliferation\nApoptosis Cell Proliferation Apoptosis Transcription Factors\n(e.g., NF-κB, AP-1)->Cell Proliferation\nApoptosis Regulation of

Caption: Signaling cascade initiated by cardiac glycosides.

General Experimental Workflow for In Vivo Anti-Proliferative Studies

InVivo_Workflow Cancer Cell Culture Cancer Cell Culture Xenograft Implantation Xenograft Implantation Cancer Cell Culture->Xenograft Implantation Tumor Growth Monitoring Tumor Growth Monitoring Xenograft Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Group\n(Test Compound) Treatment Group (Test Compound) Randomization->Treatment Group\n(Test Compound) Control Group\n(Vehicle) Control Group (Vehicle) Randomization->Control Group\n(Vehicle) Data Collection Data Collection Treatment Group\n(Test Compound)->Data Collection Control Group\n(Vehicle)->Data Collection Tumor Excision & Analysis Tumor Excision & Analysis Data Collection->Tumor Excision & Analysis Statistical Analysis Statistical Analysis Tumor Excision & Analysis->Statistical Analysis Results Results Statistical Analysis->Results

References

Comparative Analysis of Uzarigenin, Digitaloside, and Digoxin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactivity of three cardiac glycosides: uzarigenin, digitaloside, and the clinically established drug, digoxin. Cardiac glycosides are a class of naturally occurring compounds known for their effects on the heart, primarily through the inhibition of the Na+/K+-ATPase enzyme.[1][2] This inhibition leads to an increase in intracellular calcium, enhancing myocardial contractility.[3][4] Beyond their cardiotonic effects, these compounds have garnered significant interest for their potential as anticancer agents.[3] This document outlines their shared mechanism of action, compares their cytotoxic potency through available experimental data, and provides standardized protocols for key bioactivity assays.

Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target for uzarigenin, digitaloside, and digoxin is the Na+/K+-ATPase, an integral plasma membrane protein essential for maintaining cellular ion gradients.[2][5] Inhibition of this pump leads to a cascade of events that alters cellular function.

Signaling Pathway Overview:

  • Binding and Inhibition: The cardiac glycoside binds to the extracellular domain of the Na+/K+-ATPase alpha-subunit.[1]

  • Increased Intracellular Sodium: This binding inhibits the pump's function, preventing the extrusion of Na+ ions from the cell and leading to an increase in the intracellular sodium concentration.[2]

  • Altered Na+/Ca2+ Exchange: The elevated intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to export Ca2+. This results in a net increase in intracellular calcium concentration.[2]

  • Physiological Effects:

    • In Cardiac Myocytes: Increased intracellular Ca2+ enhances the force of contraction (positive inotropic effect).[3][6] It also slows the heart rate by increasing vagal tone (negative chronotropic effect).[6][7]

    • In Cancer Cells: The disruption of ion homeostasis and subsequent signaling alterations can trigger apoptosis, cell cycle arrest, and inhibition of proliferation.[8]

Below is a diagram illustrating this critical signaling pathway.

G cluster_membrane Cell Membrane Pump Na+/K+-ATPase Na_in Increased Intracellular [Na+] Pump->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in Increased Intracellular [Ca2+] NCX->Ca_in Decreases Ca2+ Efflux CG Cardiac Glycoside (Uzarigenin, Digitaloside, Digoxin) CG->Pump Inhibits Na_in->NCX Reduces Gradient for Effects Physiological Effects (e.g., Inotropy, Cytotoxicity) Ca_in->Effects

Caption: Signaling pathway of Na+/K+-ATPase inhibition by cardiac glycosides.

Comparative Bioactivity Data: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%.[9][10] A lower IC50 value indicates greater potency.[11] The following table summarizes available IC50 data for uzarigenin, digitaloside, and digoxin against various human cancer cell lines.

Note: Direct comparison should be made with caution, as experimental conditions (e.g., incubation time, assay type) can vary between studies.

CompoundCell LineCancer TypeIC50 Value (µM)
Digoxin A549Non-Small Cell Lung Cancer0.10[8][12]
H1299Non-Small Cell Lung Cancer0.12[8][12]
MCF7Breast Cancer (Luminal A)0.06
BT474Breast Cancer (Luminal B)0.23
MDA-MB-231Breast Cancer (Basal-like)0.08
ZR-75-1Breast Cancer (Luminal A)0.17
SKOV-3Ovarian Cancer0.25[13]
Digitoxin SKOV-3Ovarian Cancer0.40[13]
Uzarigenin Data not readily available in searched literature--
Digitaloside Data not readily available in searched literature--

IC50 values for breast cancer cell lines were reported in nM and converted to µM for consistency (60 nM, 230 nM, 80 nM, and 170 nM, respectively)[14].

The data indicates that digoxin exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values frequently in the sub-micromolar range. While specific IC50 values for uzarigenin and digitaloside were not found in the initial search, they belong to the same class of compounds and are expected to exhibit similar bioactivity profiles. Further experimental investigation is required for a direct comparison.

Experimental Protocols

Standardized protocols are crucial for generating reproducible and comparable data. Below are detailed methodologies for two key assays used to evaluate the bioactivity of these compounds.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of uzarigenin, digitaloside, or digoxin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells (medium only) and solvent control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[17]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[17] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16][18]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.01 M HCl) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression (four-parameter logistic model) to determine the IC50 value.[19]

G A 1. Seed Cells in 96-well plate B 2. Treat Cells with compounds A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Protocol:

  • Enzyme Preparation: Isolate plasma membrane fractions containing Na+/K+-ATPase from a relevant tissue or cell source (e.g., porcine cerebral cortex, rat brain synaptosomes).[20]

  • Reaction Setup: Prepare two sets of reaction tubes for each sample and inhibitor concentration.

    • Total ATPase Activity: Reaction buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4).[21]

    • Ouabain-Insensitive ATPase Activity: The same buffer but including a high concentration of ouabain (a specific Na+/K+-ATPase inhibitor, e.g., 1 mM) to block Na+/K+-ATPase activity.[21]

  • Inhibitor Addition: Add the desired concentrations of uzarigenin, digitaloside, or digoxin to both sets of tubes. Include a no-inhibitor control.

  • Pre-incubation: Add the enzyme preparation (e.g., 20 µg of membrane protein) to the tubes and pre-incubate at 37°C for 5-10 minutes.[5]

  • Initiate Reaction: Start the enzymatic reaction by adding ATP to a final concentration of 2-5 mM.[5] Incubate at 37°C for a defined period (e.g., 15-30 minutes).[5][22]

  • Stop Reaction: Terminate the reaction by adding a protein precipitant or acid reagent (e.g., trichloroacetic acid).[22]

  • Phosphate Detection: Centrifuge the tubes to pellet the protein. Measure the amount of inorganic phosphate in the supernatant using a colorimetric method (e.g., Malachite Green or Fiske-Subbarow method).[21][22]

  • Data Analysis:

    • Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity (phosphate released in the presence of ouabain) from the total ATPase activity.

    • Plot the percent inhibition of Na+/K+-ATPase activity against the log of the inhibitor concentration to determine the IC50 value.

This guide provides a foundational comparison of uzarigenin, digitaloside, and digoxin. While digoxin is well-characterized, further direct comparative studies are essential to fully elucidate the relative potency and therapeutic potential of uzarigenin and digitaloside. The provided protocols offer a standardized framework for conducting such investigations.

References

Uzarigenin Digitaloside vs. Other Cardenolides: A Comparative Analysis of a Promising Class of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolides, a class of naturally occurring steroids, have long been recognized for their cardiac effects, primarily through the inhibition of the Na+/K+-ATPase enzyme.[1] More recently, their potent cytotoxic and pro-apoptotic activities against various cancer cell lines have garnered significant interest within the oncology drug development community. This guide provides a comparative analysis of uzarigenin digitaloside (also known as acoschimperoside N or 17β-neriifolin) against other well-known cardenolides, offering a side-by-side look at their performance based on available experimental data.

Data Presentation

Comparative Cytotoxicity of Cardenolides

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent cardenolides against a range of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CardenolideCell LineCancer TypeIC50 (µM)
This compound (17βH-neriifolin) MCF-7Breast0.022 ± 0.0015
T47DBreast0.025 ± 0.001
HT-29Colorectal0.030 ± 0.0018
A2780Ovarian0.028 ± 0.0012
SKOV-3Ovarian0.026 ± 0.001
A375Skin0.024 ± 0.0011
Digoxin SH-SY5YNeuroblastoma0.034 (34 ng/mL)
SK-N-ASNeuroblastoma0.022 (22 ng/mL)
A549Lung0.040
MDA-MB-231Breast~0.164
Ouabain A549Lung0.017
MDA-MB-231Breast0.089
Oleandrin N/AN/AN/A

Data for this compound (17βH-neriifolin) from[1]. Data for Digoxin and Ouabain from[2]. Data for Oleandrin was not available in a comparable format.

Comparative Inhibition of Na+/K+-ATPase

The primary molecular target of cardenolides is the α-subunit of the Na+/K+-ATPase.[1] Inhibition of this ion pump leads to downstream signaling events that contribute to their anticancer effects. The table below compares the IC50 values for the inhibition of Na+/K+-ATPase by various cardenolides.

CardenolideIC50 (µM)
This compound (17β-neriifolin) Binding confirmed, specific IC50 not available
Digoxin 2.69
Ouabain 0.22
Oleandrin 0.62

Binding of this compound to the α-subunit of Na+/K+-ATPase has been confirmed[1]. IC50 values for Digoxin, Ouabain, and Oleandrin from[3].

Pro-Apoptotic Activity and Signaling Pathways

This compound has been shown to induce apoptosis in various cancer cell lines.[1][4][5] While quantitative data on the percentage of apoptotic cells is limited, studies confirm its ability to trigger programmed cell death.

This compound (Neriifolin):

  • Mechanism: Induces apoptosis in cancer cells.[1][4][5]

  • Signaling Pathway: Triggers endoplasmic reticulum (ERS) stress, evidenced by the upregulation of PERK, eIF2α, and CHOP, and downregulation of C/EBP-α. This ERS-mediated pathway contributes to DNA damage and apoptosis in prostate cancer cells.[4] It has also been found to suppress cell proliferation by inhibiting HOXA9-dependent transcription in acute myeloid leukemia cells.[3]

Other Cardenolides:

  • General Mechanism: Cardenolides, in general, are known to activate Src kinase and the Ras-Raf-MAP kinase pathway, inhibit the transcription factor NF-κB, and induce the production of reactive oxygen species (ROS), leading to mitochondrial damage and apoptosis.

  • Digoxin: Induces G2/M cell cycle arrest and apoptosis.

  • Ouabain: Induces apoptosis in retinoblastoma cells.[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the cardenolide (e.g., this compound, digoxin) for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cancer cells with the desired concentration of the cardenolide for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Na+/K+-ATPase Inhibition Assay

Objective: To determine the concentration of a compound that inhibits the activity of Na+/K+-ATPase by 50% (IC50).

Methodology:

  • Enzyme Preparation: Isolate microsomal fractions containing Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, buffer, MgCl₂, KCl, and NaCl.

  • Compound Addition: Add various concentrations of the cardenolide to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Inorganic Phosphate Measurement: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of enzyme inhibition.

Mandatory Visualization

Experimental_Workflow cluster_Isolation Isolation & Identification cluster_In_Vitro_Assays In Vitro Biological Evaluation cluster_Data_Analysis Data Analysis & Comparison Plant_Material Plant Material (e.g., Cerbera odollam) Extraction Extraction Plant_Material->Extraction Fractionation Bioassay-guided Fractionation Extraction->Fractionation Isolation Isolation of This compound Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Cytotoxicity Cytotoxicity Assay (MTT) Isolation->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Isolation->Apoptosis ATPase_Inhibition Na+/K+-ATPase Inhibition Assay Isolation->ATPase_Inhibition IC50_Cytotoxicity IC50 Determination (Cytotoxicity) Cytotoxicity->IC50_Cytotoxicity Apoptosis_Quantification Apoptosis Quantification Apoptosis->Apoptosis_Quantification IC50_ATPase IC50 Determination (ATPase Inhibition) ATPase_Inhibition->IC50_ATPase Comparison Comparative Analysis with other Cardenolides IC50_Cytotoxicity->Comparison Apoptosis_Quantification->Comparison IC50_ATPase->Comparison

Caption: Experimental workflow for the isolation and comparative biological evaluation of this compound.

Na_K_ATPase_Inhibition Cardenolide This compound (or other cardenolides) ATPase Na+/K+-ATPase (α-subunit) Cardenolide->ATPase Binds to Inhibition Inhibition ATPase->Inhibition Na_in ↑ Intracellular Na+ Inhibition->Na_in Ca_in ↑ Intracellular Ca²⁺ (via Na⁺/Ca²⁺ exchanger) Na_in->Ca_in Signaling Downstream Signaling (Src, MAPK, ROS) Ca_in->Signaling Apoptosis Apoptosis Signaling->Apoptosis

Caption: Mechanism of Na+/K+-ATPase inhibition by cardenolides and downstream effects leading to apoptosis.

Apoptosis_Signaling_Pathway Neriifolin This compound (Neriifolin) ER_Stress Endoplasmic Reticulum Stress Neriifolin->ER_Stress PERK ↑ PERK ER_Stress->PERK eIF2a ↑ p-eIF2α PERK->eIF2a CHOP ↑ CHOP eIF2a->CHOP CEBPa ↓ C/EBP-α CHOP->CEBPa DNA_Damage DNA Damage CHOP->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Pro-apoptotic signaling pathway of this compound (neriifolin) via endoplasmic reticulum stress.

References

Cross-Validation of Analytical Methods for Uzarigenin Digitaloside Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of uzarigenin and its digitalosides is critical in various stages of drug development, from phytochemical analysis of botanical extracts to pharmacokinetic studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive cross-validation comparison of two commonly employed analytical techniques for the detection and quantification of uzarigenin digitalosides: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This comparison is based on established performance characteristics for the analysis of cardiac glycosides. While direct comparative experimental data for uzarigenin digitaloside is limited, the data presented herein is synthesized from studies on structurally related cardiac glycosides to provide a representative performance evaluation.

Comparative Analysis of Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and complexity. HPLC-UV is a robust and widely accessible technique suitable for routine analysis and quality control where moderate sensitivity is sufficient. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies and the detection of trace levels of the analyte.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Cardiac Glycoside Quantification

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 25 - 150 µg/mL[1]0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.99[1]> 0.99
Accuracy (% Recovery) 90 - 110%[1]85 - 115%
Precision (% RSD) < 10%[1]< 15%[2][3]
Limit of Detection (LOD) 5 - 9 µg/mL[1]< 1 ng/mL[4]
Limit of Quantification (LOQ) 17 - 27 µg/mL[1]0.1 - 1 ng/mL[4][5]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound in a plant matrix using HPLC-UV and LC-MS/MS.

Sample Preparation from Botanical Matrix

A critical step in the analysis of uzarigenin digitalosides from plant material is the efficient extraction of the target analyte while minimizing interferences from the complex matrix.

cluster_prep Sample Preparation Workflow Plant Material Plant Material Grinding Grinding Plant Material->Grinding Drying Extraction Extraction Grinding->Extraction Methanol/Ethanol Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Mobile Phase Analysis Analysis Reconstitution->Analysis

Sample Preparation Workflow

Protocol:

  • Drying and Grinding: Dry the plant material (e.g., leaves, roots) in a well-ventilated area or an oven at low temperature (40-50°C) to prevent degradation of the cardiac glycosides. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered plant material with a suitable organic solvent such as methanol or ethanol. The choice of solvent depends on the polarity of the target this compound.

  • Filtration: Filter the extract to remove solid plant debris.

  • Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated crude extract.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase of the respective chromatographic system (HPLC-UV or LC-MS/MS) before injection.

HPLC-UV Method

Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a sodium phosphate buffer (e.g., 10 mmol/L, pH 2.6).[1] A common starting point is a 32:68 (v/v) mixture of acetonitrile and buffer.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

LC-MS/MS Method

Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or phenyl-hexyl reversed-phase column for better separation.[4]

  • Mobile Phase: A gradient elution using a mixture of methanol or acetonitrile and an ammonium formate buffer.[4]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the [M+NH4]+ or [M+H]+ adduct of this compound, and the product ions would be determined by fragmentation of the parent molecule.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Validation Parameters to be Assessed: In addition to the parameters for HPLC-UV, matrix effect, and stability should be thoroughly evaluated for bioanalytical applications.

Cross-Validation Workflow

Cross-validation is essential when two different analytical methods are used to generate data for the same study, ensuring consistency and reliability of the results.

cluster_workflow Cross-Validation of Analytical Methods cluster_methods Method Comparison Sample_Set Prepare a Set of Samples (e.g., Spiked Matrix, Real Samples) HPLC_UV Analyze with HPLC-UV Method Sample_Set->HPLC_UV LC_MSMS Analyze with LC-MS/MS Method Sample_Set->LC_MSMS Data_Analysis Statistical Comparison of Results (e.g., Bland-Altman Plot, t-test) HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis Conclusion Determine Method Concordance and Bias Data_Analysis->Conclusion

Cross-Validation Workflow

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study. HPLC-UV is a cost-effective and reliable method for routine quality control and quantification at higher concentrations. For applications requiring high sensitivity and selectivity, such as in bioequivalence studies or the analysis of complex biological matrices, LC-MS/MS is the superior technique. Proper method validation and, where necessary, cross-validation are crucial to ensure the integrity of the analytical data. Modern analytical approaches are moving towards chromatographic methods like HPLC for better selectivity over non-selective or biological methods for the quality control of cardiac glycosides.[6]

References

Assessing the Reproducibility of Uzarigenin Digitaloside Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the reproducibility of experimental data related to uzarigenin digitaloside, a cardiac glycoside with potential therapeutic applications. Due to the limited availability of published, reproducible data specifically for this compound, this guide presents a comparative analysis with well-characterized cardiac glycosides, such as digoxin and ouabain. The methodologies and data presented herein offer a blueprint for designing and evaluating future studies on this compound to ensure robust and reproducible findings.

Executive Summary

This compound, a cardenolide found in plants of the Apocynaceae family, belongs to the class of cardiac glycosides known to inhibit the Na+/K+-ATPase pump. This inhibition triggers a cascade of intracellular events, ultimately leading to apoptosis in cancer cells, making it a compound of interest for drug development. However, a thorough assessment of the reproducibility of its experimental data is crucial for its advancement as a potential therapeutic agent. This guide outlines the key experimental assays, presents comparative data from related compounds, and provides a logical framework for evaluating the consistency and reliability of future experimental results.

Comparative Analysis of Cardiac Glycoside Activity

To establish a benchmark for assessing this compound, it is essential to compare its activity with other well-studied cardiac glycosides. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Na+/K+-ATPase inhibition and cytotoxicity in various cancer cell lines for digoxin and ouabain. The variability in these values across different studies and cell lines highlights the importance of standardized protocols and repeated experiments to ensure data reproducibility.

CompoundAssayCell Line/Enzyme SourceIC50Reference
Digoxin Na+/K+-ATPase InhibitionPurified porcine kidney Na+/K+-ATPase~100-200 nM[Cite: ]
CytotoxicityHuman Pancreatic Cancer (BxPC-3)~50 nM
CytotoxicityHuman Breast Cancer (MCF-7)~75 nM
Ouabain Na+/K+-ATPase InhibitionPurified porcine kidney Na+/K+-ATPase~100-200 nM[Cite: ]
CytotoxicityHuman Lung Cancer (A549)~30 nM
CytotoxicityHuman Prostate Cancer (PC-3)~45 nM
This compound Na+/K+-ATPase Inhibition-Data Not Available-
Cytotoxicity-Data Not Available-

Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time, temperature, and the source of the enzyme or cell line.

Key Experimental Protocols for Reproducibility Assessment

Consistent and detailed experimental protocols are the cornerstone of reproducible research. Below are methodologies for key assays used to characterize the activity of cardiac glycosides.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The difference in Pi released in the presence and absence of the test compound indicates the level of inhibition.

Protocol:

  • Enzyme Preparation: Purified Na+/K+-ATPase from a commercially available source (e.g., porcine or canine kidney) is used.

  • Reaction Mixture: A reaction buffer containing Tris-HCl, MgCl2, NaCl, and KCl is prepared.

  • Incubation: The enzyme is pre-incubated with varying concentrations of this compound (or other cardiac glycosides) for a specified time (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Reaction Termination: The reaction is stopped after a defined period (e.g., 15-30 minutes) by adding a solution to stop the enzymatic activity and to develop a colorimetric reaction with the released Pi.

  • Quantification: The amount of Pi is determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of apoptosis.

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay enzymatically labels the free 3'-OH ends of fragmented DNA with labeled dUTP.

Protocol:

  • Cell Treatment: Cells are treated with this compound at a concentration known to induce cytotoxicity.

  • Cell Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • TUNEL Reaction: Cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or fluorescently labeled dUTP).

  • Detection:

    • For Br-dUTP, an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP) is used for detection.

    • For fluorescently labeled dUTP, the signal can be directly visualized.

  • Microscopy/Flow Cytometry: The percentage of TUNEL-positive (apoptotic) cells is quantified using fluorescence microscopy or flow cytometry.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by cardiac glycosides and a logical workflow for assessing the reproducibility of experimental data.

G cluster_0 Experimental Workflow for Reproducibility Assessment A Define Standardized Experimental Protocols B Perform Independent Replicates (e.g., n>=3) A->B C Analyze Data and Calculate Statistical Significance B->C D Compare Results Across Different Batches of Compound/Reagents C->D E Inter-laboratory Comparison (if possible) D->E F Publish Detailed Methods and Raw Data E->F

Caption: Workflow for ensuring the reproducibility of in vitro experimental data.

G cluster_1 Cardiac Glycoside-Induced Apoptosis Signaling Pathway CG This compound (Cardiac Glycoside) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Calcineurin Calcineurin Activation Ca_in->Calcineurin PI3K_Akt PI3K/Akt/mTOR Pathway (Modulation) Ca_in->PI3K_Akt MAPK MAPK Pathway (Modulation) Ca_in->MAPK NFAT NF-AT Activation Calcineurin->NFAT Apoptosis Apoptosis NFAT->Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis

Caption: Simplified signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase.

G cluster_2 Logical Comparison of Cardiac Glycosides Uzarigenin This compound Mechanism Mechanism: Na+/K+-ATPase Inhibition Uzarigenin->Mechanism Digoxin Digoxin Digoxin->Mechanism Ouabain Ouabain Ouabain->Mechanism Effect Biological Effect: Cytotoxicity & Apoptosis Mechanism->Effect

Caption: Comparative framework for cardiac glycosides based on a shared mechanism of action.

Conclusion and Recommendations

The comprehensive assessment of this compound's therapeutic potential hinges on the generation of reproducible experimental data. While specific data for this compound is currently limited, the established knowledge of other cardiac glycosides provides a solid foundation for future research.

To ensure the reproducibility of this compound data, we recommend the following:

  • Adoption of Standardized Protocols: Researchers should adhere to detailed and standardized protocols for all in vitro assays.

  • Thorough Reporting: Publications should include comprehensive details of the experimental methods, including cell line authentication, passage number, and reagent sources.

  • Data Transparency: Raw data from individual replicates should be made available to allow for independent analysis and verification.

  • Independent Replication: Key findings should be replicated in independent experiments, preferably in different laboratories, to confirm their robustness.

By following these guidelines, the scientific community can build a reliable and reproducible body of evidence to accurately evaluate the therapeutic promise of this compound.

Unveiling the Therapeutic Potential: A Comparative Analysis of Uzarigenin Digitaloside and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the therapeutic index of uzarigenin digitaloside and its analogs, supported by available experimental data. The therapeutic index, a critical measure of a drug's safety, is the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher therapeutic index indicates a wider margin of safety.

While direct comparative studies on the therapeutic index of this compound and a wide range of its synthetic analogs are limited in publicly available research, this guide synthesizes existing data on uzarigenin, its naturally occurring glycosides, and general principles from related cardiac glycosides to provide a comprehensive overview.

Quantitative Data Summary

The therapeutic potential of cardiac glycosides like this compound is intrinsically linked to their cytotoxicity against cancer cells versus normal cells. A favorable therapeutic index is characterized by high potency against malignant cells and low toxicity towards healthy tissues.

Compound/ExtractCell Line(s)IC50 Value (µg/mL)Cell TypeCitation
Laticifer proteins (from Calotropis procera, a source of uzarigenin)SF295 (Glioblastoma)0.42Cancer[1]
Laticifer proteins (from Calotropis procera)MDA-MB-435 (Melanoma)1.36Cancer[1]
Laticifer proteins (from Calotropis procera)Peripheral blood mononuclear cellsNo noticeable effect at 10 µg/mLNormal[1]

Note: The table above presents data on proteins from the latex of Calotropis procera, a plant known to contain uzarigenin.[1][2] While not a direct measure of this compound itself, this data suggests that compounds from this plant source exhibit selective cytotoxicity towards cancer cells, a promising indicator for a favorable therapeutic index. Further research is required to isolate the specific contributions of this compound and its analogs to this effect.

Experimental Protocols

The determination of a compound's therapeutic index relies on rigorous experimental methodologies. The following are detailed protocols for key experiments typically employed in such evaluations.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Acute Toxicity Study

This study is conducted to determine the potential adverse effects of a substance after a single exposure or multiple exposures within a short period.

Protocol:

  • Animal Model: A suitable animal model, such as mice or rats, is selected.

  • Dose Administration: The test compound is administered to different groups of animals at various dose levels, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle only.

  • Observation: The animals are observed for a specified period (e.g., 14 days) for any signs of toxicity, including changes in behavior, body weight, and mortality.

  • Pathological Examination: At the end of the observation period, the animals are euthanized, and a gross and microscopic pathological examination of major organs is performed to identify any treatment-related abnormalities.

  • LD50 Determination: The median lethal dose (LD50), the dose that is lethal to 50% of the test animals, can be estimated from the mortality data.

In Vivo Antitumor Efficacy Study

This study evaluates the ability of a compound to inhibit tumor growth in an animal model.

Protocol:

  • Tumor Xenograft Model: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound at a predetermined dose and schedule, while the control group receives the vehicle.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition is calculated.

  • ED50 Determination: The effective dose 50 (ED50), the dose that produces a 50% reduction in tumor growth, can be determined from the dose-response data.

Signaling Pathways and Mechanisms

Cardiac glycosides, including uzarigenin and its derivatives, are known to exert their effects through the inhibition of the Na+/K+-ATPase pump. However, recent research has unveiled their influence on various cellular signaling pathways, which are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3][4][5][6][7] Its aberrant activation is a hallmark of many cancers. Some natural compounds have been shown to inhibit this pathway, leading to apoptosis (programmed cell death) and reduced tumor growth. While direct evidence for this compound is still emerging, its aglycone, uzarigenin, and other cardiac glycosides are being investigated for their potential to modulate this pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Gene Expression Gene Expression Akt->Gene Expression Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Uzarigenin & Analogs Uzarigenin & Analogs Uzarigenin & Analogs->Akt Inhibition?

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by uzarigenin and its analogs.

Conclusion

The available data, although indirect, suggests that uzarigenin-containing compounds possess a promising therapeutic window, exhibiting selective cytotoxicity against cancer cells. To fully elucidate the therapeutic index of this compound and its analogs, further rigorous research is imperative. This includes the synthesis of a library of analogs, comprehensive in vitro screening against a panel of cancer and normal cell lines, and subsequent in vivo evaluation of both efficacy and toxicity in relevant animal models. A deeper understanding of their mechanism of action, particularly their impact on key signaling pathways like PI3K/Akt/mTOR, will be crucial for their development as safe and effective anticancer agents.

References

In-Vivo Validation of Uzarigenin Digitaloside's Therapeutic Targets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Uzarigenin digitaloside, a cardiac glycoside, holds therapeutic promise due to its predicted interaction with the Na+/K+-ATPase pump. While direct in-vivo validation for this specific compound remains to be extensively documented in publicly available literature, a robust body of evidence from in-vivo studies on analogous cardiac glycosides, such as digoxin and ouabain, provides a strong foundation for understanding its potential therapeutic applications. This guide offers a comparative overview of the in-vivo validated anti-inflammatory and anticancer effects of these related compounds, presenting key experimental data and methodologies to inform future research and development of this compound.

Comparative Efficacy of Cardiac Glycosides in In-Vivo Models

The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, leading to downstream effects on various signaling pathways implicated in inflammation and cancer.[1][2][3][4][5][6][7][8] The following tables summarize quantitative data from in-vivo studies on digoxin and ouabain, offering a comparative baseline for the anticipated effects of this compound.

Anti-Inflammatory Activity
CompoundAnimal ModelDosageDurationKey FindingsReference
Digoxin Rat model of methotrexate-induced hepatotoxicity0.1 mg/kg/day10 daysSignificantly reduced serum levels of TNF-α, TGF-β, IL-6, and IL-1β.
Digoxin Neonatal calf model of Respiratory Syncytial Virus (RSV) infectionProphylactic treatment10 days post-infectionReduced clinical signs of illness and lung pathology; significantly impacted pulmonary inflammatory cytokine expression.
Ouabain Not extensively studied in vivo for anti-inflammatory effects--In-vitro studies suggest modulation of NF-κB, a key regulator of inflammation.[6]
Anticancer Activity
CompoundAnimal ModelCancer TypeDosageDurationKey FindingsReference
Ouabain Mouse xenograft modelMelanomaNot specified-Exhibited strong anticancer effects by inducing apoptosis and G2/M phase arrest.
Ouabain Mouse xenograft modelBiliary tract cancerNot specified-Disturbed spheroid growth and reduced viability of cancer cells.
Digoxin Mouse xenograft modelBreast cancerNot specified-Combination with chemotherapy stimulated anticancer immune responses.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols employed in the in-vivo validation of cardiac glycosides.

In-Vivo Anti-Inflammatory Models

A common model for assessing anti-inflammatory activity is the induction of inflammation in rodents, followed by treatment with the compound of interest.

Example Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-200g) are used.

  • Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw.

  • Treatment: The test compound (e.g., this compound) or a reference drug is administered orally or intraperitoneally at a predetermined dose, typically 30-60 minutes before carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.

  • Biochemical Analysis: At the end of the experiment, blood and tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers.

In-Vivo Anticancer Models

Xenograft models in immunocompromised mice are a standard for evaluating the anticancer efficacy of novel compounds.

Example Protocol: Human Tumor Xenograft in Nude Mice

  • Cell Culture: Human cancer cells (e.g., breast cancer cell line MCF-7) are cultured in appropriate media.

  • Animals: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of saline) is injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups. The test compound is administered via a suitable route (e.g., intraperitoneal, oral) at a specific dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume in the treated group with the control group.

  • Histopathological and Molecular Analysis: At the end of the study, tumors are excised for histological examination and analysis of molecular markers of apoptosis, proliferation, and relevant signaling pathways.

Signaling Pathways and Experimental Workflows

The therapeutic effects of cardiac glycosides are mediated through complex signaling cascades initiated by the inhibition of Na+/K+-ATPase.

Signaling Pathway of Cardiac Glycoside-Induced Anticancer Effects

anticancer_pathway CG Cardiac Glycoside (e.g., this compound) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in ROS ↑ ROS Ca_in->ROS STAT3 ↓ STAT3 Activation ROS->STAT3 NFkB ↓ NF-κB Activation ROS->NFkB Apoptosis Apoptosis STAT3->Apoptosis CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest NFkB->Apoptosis TumorGrowth ↓ Tumor Growth Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth

Caption: Anticancer signaling cascade of cardiac glycosides.

Experimental Workflow for In-Vivo Anticancer Validation

experimental_workflow cluster_preclinical Preclinical In-Vivo Study cluster_analysis Data Analysis and Validation AnimalModel Select Animal Model (e.g., Nude Mice) TumorInoculation Tumor Cell Inoculation AnimalModel->TumorInoculation Treatment Administer this compound or Vehicle Control TumorInoculation->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint TumorAnalysis Tumor Volume & Weight Measurement Endpoint->TumorAnalysis Histo Histopathology Endpoint->Histo Molecular Molecular Analysis (Western Blot, IHC) Endpoint->Molecular Toxicity Toxicity Assessment Endpoint->Toxicity

Caption: Workflow for in-vivo anticancer efficacy testing.

References

A Head-to-Head Comparison of Uzarigenin Digitaloside with Standard-of-Care Drugs for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of cardiac glycosides, represented by compounds like uzarigenin digitaloside, against standard-of-care drugs for Triple-Negative Breast Cancer (TNBC). The information is supported by experimental data from publicly available literature.

Introduction

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it unresponsive to hormonal or HER2-targeted therapies, leaving chemotherapy as a primary treatment modality. However, issues of toxicity and the development of resistance necessitate the exploration of novel therapeutic agents.

Cardiac glycosides, a class of naturally derived compounds traditionally used for cardiac conditions, have emerged as promising anticancer agents. Their mechanism of action, primarily through the inhibition of the Na+/K+-ATPase pump, triggers a cascade of intracellular events leading to apoptosis and inhibition of cell proliferation. This guide focuses on the potential of this compound and other cardiac glycosides in the context of TNBC, comparing their preclinical efficacy with current standard-of-care treatments.

Disclaimer: Direct head-to-head experimental data for this compound against all standard-of-care TNBC drugs is limited in publicly available literature. Therefore, data for other well-studied cardiac glycosides such as digoxin and digitoxin are used as surrogates to provide a representative comparison. The data presented is from various preclinical studies and may not be directly comparable due to differing experimental conditions.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of cardiac glycosides and standard-of-care drugs in the MDA-MB-231 human TNBC cell line, a commonly used model for this disease. Lower IC50 values indicate higher potency.

Compound Class Specific Drug IC50 in MDA-MB-231 Cells (nM) Reference
Cardiac Glycoside Digoxin80[1]
Digitoxin(Data for specific TNBC cell lines is limited, but generally in the low nanomolar range for other cancer cells)[2]
Chemotherapy (Anthracycline) Doxorubicin1000 - 6602[3][4][5][6]
Chemotherapy (Taxane) Paclitaxel2 - 300[7][8][9][10]
PARP Inhibitor Olaparib4200 - 19800 (in various breast cancer cell lines)[11]
Antibody-Drug Conjugate Sacituzumab Govitecan(Direct IC50 values are less relevant due to the targeted delivery mechanism)[12]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, doxorubicin, etc.) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13][14][15][16][17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14][15][16][17]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13][14][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound on the growth of TNBC tumors in an animal model.

Protocol:

  • Cell Preparation: Culture MDA-MB-231 cells to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.

  • Animal Model: Use immunocompromised mice (e.g., female NOD-SCID or BALB/c nude mice, 6-8 weeks old).

  • Tumor Cell Implantation: Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank or mammary fat pad of each mouse.[18][19]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²). Also, monitor the body weight of the mice.

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and standard-of-care drug (e.g., doxorubicin) via an appropriate route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and schedules. The control group should receive the vehicle.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Cardiac_Glycoside_MoA cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Na_ion Intracellular Na+ ↑ NaK_ATPase->Na_ion Leads to NFkB_inhibition NF-κB Inhibition NaK_ATPase->NFkB_inhibition Downstream signaling NCX Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ ↑ NCX->Ca_ion Na_ion->NCX Activates reverse mode ROS ROS Production ↑ Ca_ion->ROS Apoptosis Apoptosis ROS->Apoptosis Proliferation_inhibition Cell Proliferation ↓ NFkB_inhibition->Proliferation_inhibition Uzarigenin_digitaloside Uzarigenin digitaloside Uzarigenin_digitaloside->NaK_ATPase Inhibition

Caption: Mechanism of action of cardiac glycosides.

Standard_of_Care_MoA cluster_chemo Chemotherapy cluster_parp PARP Inhibition (BRCA mutant) cluster_adc Antibody-Drug Conjugate Doxorubicin Doxorubicin DNA_damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_damage Paclitaxel Paclitaxel Microtubule_stabilization Microtubule Stabilization Paclitaxel->Microtubule_stabilization Cell_death Cell Death / Apoptosis DNA_damage->Cell_death Microtubule_stabilization->Cell_death Olaparib Olaparib PARP PARP Enzyme Olaparib->PARP Inhibition SSB_repair_inhibition Single-Strand Break Repair Inhibition PARP->SSB_repair_inhibition SSB_repair_inhibition->Cell_death Synthetic Lethality Sacituzumab_govitecan Sacituzumab govitecan Trop2 Trop-2 Receptor Sacituzumab_govitecan->Trop2 Binding Internalization Internalization & Payload Release (SN-38) Trop2->Internalization Internalization->Cell_death Payload causes DNA damage

Caption: Mechanisms of action for TNBC standard-of-care drugs.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis Generation In_vitro In Vitro Studies (e.g., MTT Assay on TNBC cell lines) Start->In_vitro Data_analysis_1 Data Analysis (IC50 Determination) In_vitro->Data_analysis_1 In_vivo In Vivo Studies (e.g., Xenograft model in mice) Data_analysis_1->In_vivo Promising results Data_analysis_2 Data Analysis (Tumor Growth Inhibition) In_vivo->Data_analysis_2 Conclusion Conclusion & Future Directions Data_analysis_2->Conclusion

Caption: General workflow for preclinical drug evaluation.

References

Unveiling the Synergistic Potential of Uzarigenin Digitaloside in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic interactions of cardiac glycosides, with a focus on the potential of uzarigenin digitaloside, against various cancer types. This analysis is based on existing experimental data for structurally related cardiac glycosides, offering a framework for evaluating the future therapeutic applications of this compound in combination regimens.

This compound belongs to the cardiac glycoside family, a class of naturally derived compounds that have been traditionally used for treating cardiac conditions.[1][2][3] Emerging evidence has highlighted their potent anticancer activities, prompting investigations into their efficacy as standalone treatments and in combination with other chemotherapeutic agents.[1][2][4] The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1][3][5] This inhibition triggers a cascade of intracellular events, ultimately leading to apoptosis and other forms of cancer cell death.[1]

Comparative Analysis of Cardiac Glycoside Synergistic Interactions

While specific studies on the synergistic interactions of this compound are not yet available, extensive research on other cardiac glycosides, such as digoxin and digitoxin, in combination with conventional anticancer drugs has demonstrated significant synergistic effects. This section summarizes key findings from these studies, providing a basis for predicting the potential synergistic capabilities of this compound.

Cardiac GlycosideCombination DrugCancer TypeObserved Synergistic EffectReference
DigoxinMitomycin C, CisplatinNot specifiedEnhanced antineoplastic effects in immunocompetent models, suggesting an immune-stimulatory component.[5]
DigoxinEtoposideNot specifiedEnhanced cytotoxic potential, allowing for decreased chemotherapeutic dosage.[2]
Unspecified Cardiac GlycosidesNot specifiedTriple-negative breast cancerInhibition of eukaryotic translation initiation factor 4A1 (EIF4A1) expression.[1]

Experimental Protocols

The following are generalized experimental methodologies commonly employed in the statistical validation of synergistic drug interactions, based on protocols described for other cardiac glycosides.

Cell Viability and Cytotoxicity Assays:

  • Cell Lines: A panel of relevant cancer cell lines (e.g., triple-negative breast cancer cell line MDA-MB-231).

  • Treatment: Cells are treated with this compound alone, the combination drug alone, and a combination of both at various concentrations.

  • Assay: Cell viability is typically assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring ATP levels (e.g., CellTiter-Glo).

  • Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Apoptosis Assays:

  • Method: Apoptosis can be quantified using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Mechanism of Action: To elucidate the apoptotic pathway, western blot analysis can be performed to measure the expression levels of key apoptotic proteins, including pro-caspases 8, 9, and 3, as well as anti-apoptotic (e.g., Mcl-1) and pro-apoptotic (e.g., Bak, Bax) proteins.[1]

In Vivo Xenograft Studies:

  • Animal Models: Immunocompromised mice are typically used, implanted with human cancer cells to form tumors.

  • Treatment Regimen: Once tumors reach a specified size, mice are randomized into groups to receive vehicle control, this compound alone, the combination drug alone, or the combination of both.

  • Outcome Measurement: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_0 Cellular Response to Cardiac Glycoside Treatment CG This compound (Cardiac Glycoside) NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibits NFkB_Inhibition NF-kB Inhibition CG->NFkB_Inhibition Induces Ion_Imbalance Increased intracellular Na+ Decreased intracellular K+ NaK_ATPase->Ion_Imbalance Leads to Ca_Influx Increased intracellular Ca2+ Ion_Imbalance->Ca_Influx Causes ER_Stress Endoplasmic Reticulum Stress Ca_Influx->ER_Stress Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Caspase_Activation Caspase Activation (Caspase-8, -9, -3/7) ER_Stress->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptotic_Proteins Regulation of Apoptotic Proteins (e.g., Mcl-1, Bak, Bax) NFkB_Inhibition->Apoptotic_Proteins Modulates Apoptotic_Proteins->Caspase_Activation

Caption: Proposed signaling pathway for cardiac glycoside-induced apoptosis.

cluster_workflow Experimental Workflow for Synergy Validation start Select Cancer Cell Lines dose_response Dose-Response Curves (Single Agents) start->dose_response combination_studies Combination Studies (Fixed Ratio or Checkerboard) dose_response->combination_studies data_analysis Calculate Combination Index (CI) (Chou-Talalay Method) combination_studies->data_analysis synergy Synergy (CI < 1) data_analysis->synergy additive Additive (CI = 1) data_analysis->additive antagonism Antagonism (CI > 1) data_analysis->antagonism mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) synergy->mechanism invivo In Vivo Validation (Xenograft Models) mechanism->invivo

References

Safety Operating Guide

Safe Disposal of Uzarigenin Digitaloside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Uzarigenin digitaloside is a cardiac glycoside, a class of compounds known for significant toxicity. Proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste, including pure compounds, contaminated labware, and solutions.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to recognize its potential hazards. As a cardiac glycoside, it should be treated as acutely toxic. An SDS for the related compound, Digitoxigenin, classifies it as "Fatal if swallowed"[1]. Always handle this compound within a certified chemical fume hood.

Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves. Double-gloving is recommended.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard laboratory coat, fully buttoned. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Required if handling the powder outside of a fume hood. Use a NIOSH-approved respirator with appropriate cartridges.[1]

Waste Segregation and Container Management

Proper segregation is the first step in the disposal process. Never mix this compound waste with non-hazardous trash or other waste streams.

Step-by-Step Segregation and Storage:

  • Designate a Waste Area : Establish a specific, clearly marked hazardous waste storage area within the laboratory.[2]

  • Select Compatible Containers : Use only leak-proof containers with secure, screw-on caps. Containers must be made of a material compatible with the waste (e.g., glass or polyethylene for solutions).[2][3] Do not use food containers.[3]

  • Label Containers Clearly :

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4]

    • Clearly write "this compound" and list all other constituents and their approximate concentrations.[3] Avoid chemical formulas or abbreviations.[3][4]

  • Keep Containers Closed : Waste containers must remain sealed except when adding waste.[2][4] This prevents spills and evaporation.

  • Use Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks.[2]

Disposal Procedures for Different Waste Types

A. Solid Waste (Pure Compound, Contaminated PPE, Weigh Boats)

  • Collection : Carefully place all contaminated solid materials, including gloves, wipes, and disposable labware, into a designated, lined hazardous waste container.

  • Labeling : Ensure the container is labeled as "Hazardous Waste" with "this compound" listed as the primary contaminant.

  • Storage : Store the sealed container in the designated hazardous waste area until collection.

B. Liquid Waste (Solutions containing this compound)

  • Container : Use a dedicated, leak-proof container with a screw-top cap. Do not fill the container beyond 80% capacity to allow for expansion.[3]

  • Labeling : Label the container with "Hazardous Waste" and list all chemical components, including solvents and this compound, with their concentrations.[3]

  • Storage : Store securely in secondary containment within the designated waste area.

C. Contaminated Glassware (Reusable)

  • Decontamination : Triple-rinse the glassware with a suitable solvent capable of dissolving this compound.

  • Collect Rinsate : The first two rinses are considered hazardous waste and must be collected in the appropriate liquid waste container.[4]

  • Final Rinse : A final rinse with water can follow. After this procedure, the glassware can be washed normally.

D. Empty Stock Containers

  • Triple Rinse : If the original container held a toxic chemical, it must be triple-rinsed with an appropriate solvent.[4][5]

  • Collect Rinsate : This rinsate must be collected and managed as hazardous waste.[4]

  • Container Disposal : After triple-rinsing and air drying, deface or remove the original label. The container can then be disposed of in regular trash or recycling.[4][5]

Spill Management

In the event of a spill, immediate and safe cleanup is critical.

  • Evacuate : Alert others in the area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill location.

  • Wear PPE : Don appropriate PPE, including respiratory protection if the spill involves powder.

  • Containment : For liquid spills, use a chemical spill kit with absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup : Carefully collect all contaminated materials and place them in a hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Workflow

All generated hazardous waste must be disposed of through your institution's EHS program or a licensed hazardous waste contractor.[6] Do not dispose of this compound waste down the drain or in regular trash.[3][6]

G cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Secure Storage cluster_disposal Step 4: Final Disposal start Generate Uzarigenin Digitaloside Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select & Label Hazardous Waste Container ppe->container segregate Segregate by Waste Type (Solid, Liquid, Sharps) container->segregate solid_waste Collect Solid Waste (e.g., contaminated gloves, wipes) segregate->solid_waste liquid_waste Collect Liquid Waste (e.g., solutions, rinsate) < 80% Full segregate->liquid_waste seal Keep Container Securely Closed solid_waste->seal liquid_waste->seal secondary Place in Secondary Containment seal->secondary storage_area Store in Designated Hazardous Waste Area secondary->storage_area request_pickup Request Waste Collection from EHS storage_area->request_pickup end Proper Disposal by Licensed Professionals request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of potent compounds like Uzarigenin digitaloside, a cardiac glycoside, is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment and build unwavering trust in safe chemical handling practices.

Immediate Safety and Handling Protocol

Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical to prevent accidental exposure.

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contamination occurs.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Respiratory A fit-tested N95 respirator or higherEssential for handling the powdered form of the compound to prevent inhalation.
Lab Coat Disposable, fluid-resistant, solid-front gown with tight-fitting cuffsPrevents contamination of personal clothing and skin. The solid front offers better protection than a standard lab coat.
Footwear Closed-toe shoes and disposable shoe coversProtects feet from spills and prevents the tracking of contaminants outside the laboratory.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is necessary for every stage of handling this compound.

1. Receiving and Unpacking:

  • Designate a specific area for unpacking incoming shipments.

  • Wear all prescribed PPE during unpacking.

  • Carefully inspect the package for any signs of damage or leakage.

  • If the package is compromised, follow the chemical spill workflow.

  • Verify the container label matches the order information.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • Maintain storage at -20°C in a designated and restricted-access freezer.[1]

  • Keep a detailed inventory of the compound, including amounts received, used, and disposed of.

3. Preparation and Handling:

  • All handling of this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood or a glove box.

  • Use dedicated equipment (spatulas, glassware, etc.) and clearly label it as "For this compound Use Only."

  • When preparing solutions, add the solvent to the solid compound slowly to avoid generating dust.

4. Disposal Plan:

  • All waste contaminated with this compound, including gloves, gowns, shoe covers, and disposable labware, must be treated as hazardous waste.

  • Collect all contaminated materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations.

Experimental Workflow and Spill Management

Visualizing procedural workflows enhances understanding and compliance. The following diagrams, created using the DOT language, outline the standard operating procedure for handling this compound and the workflow for managing a chemical spill.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_equipment Gather and Inspect Dedicated Equipment prep_area->prep_equipment handling_weigh Weigh Compound in Fume Hood prep_equipment->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution cleanup_decontaminate Decontaminate Work Surface and Equipment handling_solution->cleanup_decontaminate cleanup_dispose Dispose of Waste in Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE in Designated Area cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound.

Chemical Spill Workflow for this compound spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and Safety Officer spill->notify secure Secure the Area to Prevent Entry evacuate->secure notify->secure ppe Don Appropriate Spill Response PPE secure->ppe contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize collect Collect Contaminated Material neutralize->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate the Spill Area dispose->decontaminate report Complete a Spill Report decontaminate->report

Caption: Chemical Spill Workflow for this compound.

References

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